Technical Documentation Center

3-(2-Pyridyl)-1-propanol Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Pyridyl)-1-propanol Hydrochloride
  • CAS: 52225-87-3

Core Science & Biosynthesis

Foundational

3-(2-Pyridyl)-1-propanol Hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Pyridyl)-1-propanol and its Hydrochloride Salt Introduction 3-(2-Pyridyl)-1-propanol is a bifunctional organic molecule that serves as a val...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Pyridyl)-1-propanol and its Hydrochloride Salt

Introduction

3-(2-Pyridyl)-1-propanol is a bifunctional organic molecule that serves as a valuable heterocyclic building block in synthetic chemistry. Featuring both a nucleophilic primary alcohol and a basic, metal-coordinating pyridine ring, it offers versatile reactivity for the construction of more complex molecular architectures. While it is commercially available, comprehensive data, particularly for its hydrochloride salt, remains sparse in publicly accessible literature. This guide aims to provide a consolidated technical overview of its known properties, supplemented with expert-based predictions and practical methodologies relevant to researchers, chemists, and drug development professionals. We will explore the physicochemical properties of the free base, infer the characteristics of its hydrochloride salt, propose a viable synthetic pathway, and detail a robust analytical method for purity determination, thereby offering a foundational understanding for its application in the laboratory.

Physicochemical Properties

The majority of available data pertains to the free base form of 3-(2-Pyridyl)-1-propanol. The hydrochloride salt, being a salt, is expected to be a crystalline solid with a higher melting point and greater solubility in polar solvents.

3-(2-Pyridyl)-1-propanol (Free Base)

This form is typically a liquid at room temperature.

PropertyValueSource(s)
CAS Number 2859-68-9[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Colorless to light yellow/brown liquid-
Melting Point 34 °C[2]
Boiling Point 260.2 °C (at 760 mmHg)[2]
Density ~1.1 g/cm³[2]
Refractive Index ~1.531[2]
Flash Point >110 °C (>230 °F)[2]
3-(2-Pyridyl)-1-propanol Hydrochloride
PropertyPredicted Value / CharacteristicRationale
CAS Number 100439-66-5-
Appearance White to off-white crystalline solidAmine salts are typically crystalline solids.
Melting Point Significantly > 34 °CIonic compounds have strong lattice energies, resulting in higher melting points compared to their free bases.
Solubility High solubility in water and polar protic solvents (e.g., ethanol, methanol). Low solubility in nonpolar organic solvents (e.g., hexanes, diethyl ether).The ionic nature of the salt facilitates strong interactions with polar solvent molecules.

Chemical Structure Diagram

Caption: Chemical structures of the free base and hydrochloride salt.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃)
  • Pyridine Ring Protons (4H):

    • H6 (doublet, ~8.5 ppm): Located ortho to the nitrogen, it is the most deshielded aromatic proton.

    • H4 (triplet of doublets, ~7.6 ppm): Coupled to H3 and H5.

    • H5 (triplet, ~7.2 ppm): Coupled to H4 and H6.

    • H3 (doublet, ~7.1 ppm): Located ortho to the propyl substituent.

  • Propyl Chain Protons (7H):

    • -CH₂-OH (triplet, ~3.7 ppm): Methylene group attached to the electronegative oxygen atom.

    • Py-CH₂- (triplet, ~2.9 ppm): Methylene group attached to the pyridine ring.

    • -CH₂-CH₂-CH₂- (quintet/multiplet, ~2.0 ppm): Central methylene group, coupled to the other two methylene groups.

    • -OH (broad singlet, variable): The chemical shift is concentration and temperature-dependent; may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • Pyridine Ring Carbons:

    • C2 (~160 ppm): Carbon bearing the propyl substituent.

    • C6 (~149 ppm): Carbon ortho to nitrogen.

    • C4 (~136 ppm): Carbon para to nitrogen.

    • C5 (~123 ppm): Carbon meta to nitrogen.

    • C3 (~121 ppm): Carbon ortho to the propyl substituent.

  • Propyl Chain Carbons:

    • -CH₂-OH (~62 ppm): Carbon attached to oxygen.

    • Py-CH₂- (~38 ppm): Carbon attached to the pyridine ring.

    • -CH₂-CH₂-CH₂- (~32 ppm): Central carbon of the propyl chain.

Synthesis and Manufacturing

A common and reliable method for synthesizing 3-(2-Pyridyl)-1-propanol is through the reduction of an ester precursor, such as ethyl 3-(2-pyridyl)propanoate. This precursor can be synthesized from the reaction of 2-aminopyridine with ethyl acrylate[3]. The final reduction step is a standard transformation in organic synthesis.

Proposed Synthetic Pathway

G reactant Ethyl 3-(2-pyridyl)propanoate reagent 1. LiAlH₄ (Lithium Aluminum Hydride) 2. H₂O workup reactant->reagent product 3-(2-Pyridyl)-1-propanol reagent->product Reduction

Caption: Proposed synthesis via ester reduction.

Conceptual Protocol: Reduction of Ethyl 3-(2-pyridyl)propanoate

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. Anhydrous THF is used as the solvent because LiAlH₄ reacts violently with protic solvents like water or ethanol. The reaction is performed at 0 °C initially to control the exothermic reaction, followed by warming to ensure completion. An aqueous workup is required to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide complex.

  • Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl 3-(2-pyridyl)propanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction & Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Applications in Research and Drug Development

3-(2-Pyridyl)-1-propanol serves as a versatile intermediate for creating more complex molecules. Its value lies in its two distinct functional groups.

  • As a Bifunctional Building Block: The terminal hydroxyl group is a potent nucleophile, ideal for forming esters, ethers, and for substitution reactions. The pyridine ring can act as a base, a ligand for metal catalysts, or a hydrogen bond acceptor, making it a key pharmacophore in medicinal chemistry.

  • Ligand Synthesis: The pyridine nitrogen is an excellent coordinating atom for a wide range of transition metals. The alcohol can be further functionalized to create bidentate or tridentate ligands for use in catalysis or the development of novel inorganic complexes.

  • Medicinal Chemistry Scaffold: Pyridine rings are prevalent in pharmaceuticals. This molecule provides a simple scaffold to build upon, allowing for the extension of a side chain that can be modified to optimize binding to biological targets. While structurally distinct, the propanolamine moiety is a key feature in many beta-blockers, such as Propranolol, highlighting the pharmaceutical relevance of this structural class[4]. Researchers can use 3-(2-Pyridyl)-1-propanol as a starting point for synthesizing novel compounds for screening in various disease models. For example, it could be used as an intermediate in the synthesis of novel enzyme inhibitors or receptor antagonists[4][5][6].

Analytical Methodologies: Purity Determination by RP-HPLC

A robust analytical method is critical for quality control. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is well-suited for determining the purity of polar aromatic compounds like 3-(2-Pyridyl)-1-propanol.

Workflow for HPLC Purity Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) D Equilibrate HPLC System A->D B Prepare Diluent (Mobile Phase) C Accurately weigh and dissolve Reference Standard & Sample B->C E Perform System Suitability Test (Inject Standard 5x) C->E G Inject Sample Solution C->G D->E F Inject Blank (Diluent) E->F F->G H Integrate Chromatograms G->H I Calculate Purity (% Area) H->I

Caption: Workflow for purity analysis by HPLC.

Protocol: Purity Analysis by RP-HPLC

Causality: This method is designed to be a self-validating system. A C18 column is chosen for its ability to retain moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer at an acidic pH, ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. UV detection at ~262 nm is selected as it corresponds to a typical absorbance maximum for the pyridine ring, providing high sensitivity.

1. Chromatographic Conditions

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 262 nm
Run Time 15 minutes

2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 200 mL of acetonitrile with 800 mL of the prepared phosphate buffer. Degas before use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of 3-(2-Pyridyl)-1-propanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

3. System Suitability

Before sample analysis, the system must be validated.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • The system is suitable for use if:

    • The relative standard deviation (RSD) of the peak area for the five replicates is ≤ 2.0%.

    • The theoretical plates for the main peak are ≥ 2000.

    • The tailing factor for the main peak is ≤ 1.5.

4. Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

5. Calculation

Calculate the purity of the sample using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Handling, Storage, and Safety

  • Safety: 3-(2-Pyridyl)-1-propanol is classified as an irritant. It may cause skin and serious eye irritation[7]. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood[2].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(2-Pyridyl)-1-propanol is a foundational building block with significant potential in synthetic and medicinal chemistry. While a comprehensive public dataset on its properties, particularly for the hydrochloride salt, is lacking, its chemical nature allows for reliable prediction of its behavior and characteristics. By understanding its fundamental physicochemical properties, plausible synthetic routes, and robust analytical methodologies, researchers can effectively utilize this versatile intermediate for the development of novel ligands, pharmaceutical agents, and other high-value chemical entities.

References

  • PubChem. (n.d.). Pyripropanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • PubChem. (n.d.). 3-Pyridinepropanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride

Executive Summary This technical guide details the synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride , a critical pyridine-based intermediate used in the development of antihistamines (e.g., pheniramine analogues) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride , a critical pyridine-based intermediate used in the development of antihistamines (e.g., pheniramine analogues) and as a bidentate ligand in coordination chemistry.

Critical Distinction: This molecule is frequently confused in literature searches with Propranolol (a beta-blocker). This guide strictly addresses the pyridine-propanol derivative, not the naphthalene-based drug.

The protocol selected for this guide prioritizes laboratory safety, scalability, and purity . While industrial routes often utilize the direct alkylation of 2-picoline with ethylene oxide (hazardous gas), this guide presents the Reduction of Ethyl 3-(2-pyridyl)propionate . This "wet chemistry" approach is robust, utilizes standard laboratory reagents, and offers superior control over impurity profiles.

Strategic Retrosynthesis & Pathway Design

To ensure high regioselectivity and avoid the formation of iso-propyl isomers, we employ a linear construction strategy.

The Chemical Logic
  • Carbon Skeleton Construction: The 3-carbon chain is established via a Knoevenagel-type condensation or Heck reaction. We utilize the commercially accessible Ethyl 3-(2-pyridyl)acrylate as the starting scaffold (or its saturated propionate analog).

  • Functional Group Transformation: The ester moiety provides a stable handle for purification before the final reduction to the primary alcohol.

  • Salt Formation: The pyridine nitrogen is basic (pKa ~5.2). Conversion to the hydrochloride salt stabilizes the hygroscopic free base (MP ~34°C) into a handleable solid.

Reaction Scheme Visualization

ReactionScheme Start Ethyl 3-(2-pyridyl)acrylate (Starting Material) Inter Ethyl 3-(2-pyridyl)propionate (Intermediate) Start->Inter H2 / Pd-C (Hydrogenation) ProdBase 3-(2-Pyridyl)-1-propanol (Free Base) Inter->ProdBase LiAlH4 / THF (Reduction) ProdSalt 3-(2-Pyridyl)-1-propanol HCl (Final Salt) ProdBase->ProdSalt HCl (g) / Et2O (Salt Formation)

Figure 1: Step-wise synthetic pathway from the acrylate precursor to the hydrochloride salt.

Detailed Experimental Protocol

Phase 1: Preparation of Ethyl 3-(2-pyridyl)propionate

Note: If starting from the commercially available saturated ester, skip to Phase 2.

Objective: Saturate the alkene without reducing the pyridine ring. Reagents: Ethyl 3-(2-pyridyl)acrylate, 10% Pd/C, Ethanol, Hydrogen gas.

  • Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with Ethyl 3-(2-pyridyl)acrylate (10.0 g, 56.4 mmol) dissolved in Ethanol (100 mL).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Reaction: Evacuate and backfill with H₂ (3 cycles). Stir under H₂ atmosphere (1-3 atm) at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The UV-active alkene spot will disappear.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with ethanol. Concentrate the filtrate in vacuo to yield the clear oil intermediate.

    • Yield Expectation: >95%[1]

    • Checkpoint: 1H NMR should show loss of vinylic protons (6.0–7.5 ppm region simplified).

Phase 2: Reduction to 3-(2-Pyridyl)-1-propanol (The Critical Step)

Objective: Reduce the ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH4). Safety: LiAlH4 reacts violently with water. Use oven-dried glassware and anhydrous solvents.[2]

ParameterSpecification
Reagent LiAlH4 (2.0 equiv)
Solvent Anhydrous THF (Tetrahydrofuran)
Temperature 0°C to Reflux
Atmosphere Nitrogen or Argon (Strictly Anhydrous)

Protocol:

  • Slurry Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend LiAlH4 (2.14 g, 56.4 mmol) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve Ethyl 3-(2-pyridyl)propionate (10.0 g, 55.8 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 slurry over 30 minutes.

    • Observation: Gas evolution (H₂) will occur. Control rate to maintain gentle bubbling.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2 hours.

  • Fieser Quench (Critical): Cool to 0°C. Quench carefully with:

    • 2.1 mL Water

    • 2.1 mL 15% NaOH solution

    • 6.4 mL Water

  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter the solids and wash with THF.

  • Concentration: Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Pale yellow oil (Free Base).

    • Boiling Point: ~140–145°C at 15 mmHg (if distillation is required).

Phase 3: Hydrochloride Salt Formation

Objective: Convert the oily free base into the stable crystalline hydrochloride salt.

  • Dissolution: Dissolve the crude oil (approx. 7.0 g) in anhydrous Diethyl Ether (50 mL) or Isopropanol (20 mL).

  • Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) until pH < 3.

  • Crystallization: The salt may initially oil out. Scratch the flask walls or add a seed crystal. Stir at 0°C for 1 hour.

  • Filtration: Collect the white solid via vacuum filtration under N₂ (the salt is hygroscopic).

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Analytical Validation

Specification Table
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Melting Point 95°C – 98°C (Salt form)Capillary
1H NMR Consistent with structure; no ester peaksDMSO-d6
Water Content < 0.5% (Very Hygroscopic)Karl Fischer
Purity > 98.0%HPLC (C18, MeOH/H2O)
Workflow Logic for Purification

Purification Crude Crude Reaction Mixture (Post-Quench) Filter Filtration (Remove Al salts) Crude->Filter Extract Phase Separation (Dry Organic Layer) Filter->Extract SaltStep Add HCl / Et2O Extract->SaltStep Cryst Recrystallization (EtOH/Et2O) SaltStep->Cryst Final Pure Product (>98%) Cryst->Final

Figure 2: Purification workflow ensuring removal of aluminum salts and isolation of high-purity hydrochloride.

Troubleshooting & Critical Control Points

The "Oiling Out" Phenomenon

During salt formation, the product often separates as a sticky oil rather than a crystal.

  • Cause: Presence of trace water or using a solvent where the salt is too soluble (e.g., pure ethanol).

  • Remedy: Use anhydrous Diethyl Ether or TBME (Methyl tert-butyl ether). If oil forms, decant the solvent, add fresh ether, and scratch the flask vigorously.

Pyridine Handling[4][5]
  • Toxicity: Pyridine derivatives are penetrating and toxic. All operations must be performed in a fume hood.

  • Odor: The free base has a distinct, unpleasant amine odor. The HCl salt is odorless.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76023, 3-(2-Pyridyl)-1-propanol. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for LiAlH4 reduction protocols).

Sources

Foundational

An In-depth Technical Guide to 3-(2-Pyridyl)-1-propanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS No: 5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS No: 52225-87-3), a key intermediate in pharmaceutical synthesis. This document delves into its molecular structure, physicochemical data, and spectral analysis. Furthermore, it outlines a detailed synthesis protocol for its preparation from the corresponding free base, 3-(2-Pyridyl)-1-propanol, and discusses its applications, particularly its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Safety and handling precautions are also addressed to ensure its proper use in a laboratory and industrial setting.

Introduction

3-(2-Pyridyl)-1-propanol Hydrochloride is a pyridylalkanol derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a propanol side chain, makes it a versatile building block for the synthesis of a variety of more complex molecules with diverse pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. This guide aims to provide a detailed repository of technical information to support researchers and professionals working with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Pyridyl)-1-propanol Hydrochloride is essential for its effective application in research and development.

Molecular Structure and Identification
  • Chemical Name: 3-(2-Pyridyl)-1-propanol Hydrochloride

  • Synonyms: 2-Pyridinepropanol hydrochloride; 3-(Pyridin-2-yl)propan-1-ol hydrochloride; 2-(3-Hydroxypropyl)pyridine hydrochloride[1]

  • CAS Number: 52225-87-3[2]

  • Molecular Formula: C₈H₁₁NO·HCl[2]

  • Molecular Weight: 173.64 g/mol [2]

Table 1: Physical and Chemical Data of 3-(2-Pyridyl)-1-propanol (Free Base)

PropertyValueReference
CAS Number 2859-68-9[3]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol
Melting Point 34 °C
Boiling Point 100-102 °C at 2 mmHg
Density 1.066 g/mL at 25 °C
Refractive Index (n20/D) 1.5295
Solubility

While specific solubility data for 3-(2-Pyridyl)-1-propanol Hydrochloride is not extensively reported, pyridinium chlorides, in general, exhibit good solubility in polar solvents.

  • Expected Solubility: Soluble in water, ethanol, and other polar organic solvents. It is likely to be sparingly soluble or insoluble in nonpolar organic solvents such as diethyl ether and hydrocarbons[4][5].

Synthesis and Purification

The preparation of 3-(2-Pyridyl)-1-propanol Hydrochloride typically involves a two-step process: the synthesis of the free base, 3-(2-Pyridyl)-1-propanol, followed by its conversion to the hydrochloride salt.

Synthesis of 3-(2-Pyridyl)-1-propanol (Free Base)

A common method for the synthesis of the free base involves the reaction of 2-picoline with a suitable electrophile, followed by reduction.

Preparation of 3-(2-Pyridyl)-1-propanol Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolution: Dissolve 3-(2-Pyridyl)-1-propanol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring the solution, slowly add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent. Anhydrous HCl gas can also be bubbled through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or impurities.

  • Drying: Dry the purified 3-(2-Pyridyl)-1-propanol Hydrochloride under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_synthesis Synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride free_base 3-(2-Pyridyl)-1-propanol (Free Base) reaction Acid-Base Reaction in Anhydrous Solvent free_base->reaction hcl Anhydrous HCl Solution (e.g., in Diethyl Ether) hcl->reaction precipitation Precipitation of Hydrochloride Salt reaction->precipitation filtration Vacuum Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product 3-(2-Pyridyl)-1-propanol Hydrochloride (Solid) drying->product

Caption: Workflow for the synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride.

Spectral Data and Characterization

The structural confirmation of 3-(2-Pyridyl)-1-propanol Hydrochloride is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, which will be shifted downfield compared to the free base due to the protonation of the nitrogen atom. The protons of the propanol chain will also exhibit distinct signals with appropriate multiplicities.

  • ¹³C NMR: The carbon NMR spectrum will similarly show a downfield shift for the carbon atoms of the pyridine ring upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will display characteristic absorption bands. A broad absorption in the region of 2500-3000 cm⁻¹ is indicative of the N⁺-H stretch of the pyridinium ion. The O-H stretching vibration of the alcohol group will also be present, typically as a broad band around 3300-3500 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be observed[6][7].

Mass Spectrometry (MS)

Mass spectrometry of 3-(2-Pyridyl)-1-propanol Hydrochloride will typically show the molecular ion of the free base (m/z = 137.18) as the base peak or a prominent peak, resulting from the loss of HCl in the ion source[4]. Fragmentation patterns would involve cleavage of the propanol side chain.

Applications in Drug Development

3-(2-Pyridyl)-1-propanol and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. One notable application is in the synthesis of pheniramine, an antihistamine used to treat allergic conditions. The pyridylpropanol moiety serves as a key structural component that is further elaborated to yield the final drug molecule[8]. The use of such intermediates allows for the modular construction of complex drug candidates, facilitating the exploration of structure-activity relationships in drug discovery programs.

Logical_Relationship cluster_application Role in Drug Development intermediate 3-(2-Pyridyl)-1-propanol Hydrochloride modification Chemical Modification & Functionalization intermediate->modification Precursor api_synthesis Synthesis of Active Pharmaceutical Ingredients (APIs) modification->api_synthesis Leads to drug_product Formulation into Drug Product api_synthesis->drug_product Results in

Caption: Logical relationship of 3-(2-Pyridyl)-1-propanol HCl in drug development.

Safety and Handling

While specific safety data for 3-(2-Pyridyl)-1-propanol Hydrochloride is limited, information for the free base and general pyridine hydrochloride compounds can be used as a guide.

  • Hazards: The free base, 3-(2-Pyridyl)-1-propanol, is classified as causing skin and serious eye irritation, and may cause respiratory irritation[9]. Pyridine hydrochloride is harmful if swallowed and causes skin and serious eye irritation[3]. It is prudent to handle the hydrochloride salt with similar precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(2-Pyridyl)-1-propanol Hydrochloride is a valuable chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide has provided a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis, and an outline of its role in drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field, enabling the safe and effective use of this compound in their scientific endeavors. Further research to fully characterize the experimental properties of the hydrochloride salt would be a valuable addition to the scientific literature.

References

[2] ACCELPHARMTECH. 3-(2-pyridyl)-1-propanol hydrochloride | CAS:52225-87-3.

[10] Sigma-Aldrich. 2-(3-Chloropropyl)pyridine hydrochloride.

[4] NIST. 3-(2-Pyridyl)-1-propanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.

[11] PubChem. Propranolol. National Center for Biotechnology Information.

[8] Veeprho. 3-Phenyl-3-(pyridin-2-yl)propan-1-ol | CAS 46498-51-5.

[12] PubChem. 3-Pyridinepropanol. National Center for Biotechnology Information.

[13] Organic Chemistry Portal. Pyridine synthesis.

[1] ChemicalBook. 3-(2-Pyridyl)-1-propanol Hydrochloride | 52225-87-3.

[3] Fisher Scientific. Pyridine hydrochloride Safety Data Sheet.

[14] Chemsrc. 3-(2-pyridyl)pyrazole | CAS#:75415-03-1.

[9] Echemi. Buy 3-(2-Pyridyl)-1-propanol from Conier Chem&Pharma Limited.

[15] PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

[16] Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate.

ChemBK. 2-(3-Hydroxypropyl)pyridine.

[17] PubChem. Pyripropanol. National Center for Biotechnology Information.

[18] Wikipedia. Pyridinium chloride.

[6] Infrared Absorption Spectra of Quaternary Salts of Pyridine.

[19] PubChem. Pyridine, 2-(3-chloropropyl)-, hydrochloride. National Center for Biotechnology Information.

[20] Google Patents. Synthesis method of propranolol hydrochloride.

[7] ResearchGate. FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)...

[5] CymitQuimica. CAS 628-13-7: Pyridinium chloride.

Sources

Exploratory

3-(2-Pyridyl)-1-propanol Hydrochloride solubility and stability

Solubility, Stability, and Handling Protocols for Drug Development[1] Part 1: Executive Summary 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS 10309-86-1) is a critical heterocyclic building block used in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Handling Protocols for Drug Development[1]

Part 1: Executive Summary

3-(2-Pyridyl)-1-propanol Hydrochloride (CAS 10309-86-1) is a critical heterocyclic building block used in the synthesis of pharmaceutical ligands, particularly in the development of histamine antagonists and metal-coordination complexes.[1] Its bifunctional nature—possessing a basic pyridine nitrogen and a primary alcohol—dictates a unique physicochemical profile that requires precise handling to maintain integrity.

This technical guide standardizes the solubility and stability protocols for this compound, addressing the common challenges of hygroscopicity and oxidative degradation often encountered during scale-up and storage.[2]

Part 2: Physicochemical Profile[2][3][4]

The hydrochloride salt form significantly alters the physical state and solubility profile compared to the free base.[2] Understanding these differences is crucial for process design.

Comparative Properties Table[1][2]
PropertyFree Base (3-(2-Pyridyl)-1-propanol)Hydrochloride Salt (Target Compound)
CAS Number 2859-68-910309-86-1
Molecular Formula C₈H₁₁NOC₈H₁₁NO[1] · HCl
Molecular Weight 137.18 g/mol 173.64 g/mol
Physical State Viscous liquid or low-melting solid (MP: 34°C)Crystalline Solid (White to off-white)
Hygroscopicity LowHigh (Deliquescent)
pKa (Pyridine N) ~5.2Protonated (Acidic in solution)
LogP ~0.39 - 0.60< 0 (Highly Polar)
Solubility Dynamics

The solubility of 3-(2-Pyridyl)-1-propanol Hydrochloride is governed by ionic interactions.[1] The protonated pyridine ring renders the compound highly polar.[2]

  • Primary Solvents (High Solubility): Water, Methanol, Ethanol, DMSO.[1]

    • Mechanism:[2][3][4][5] Solvation of the chloride anion and hydrogen bonding with the hydroxyl/pyridinium groups.[2]

  • Secondary Solvents (Moderate Solubility): Isopropanol, Acetonitrile (solubility decreases significantly as water content drops).[1]

  • Anti-Solvents (Insoluble): Diethyl ether, Hexanes, Toluene, Chloroform (unless mixed with methanol).[1]

Critical Formulation Note: In aqueous solutions, the natural pH will be acidic (pH ~3-5) due to the hydrolysis of the pyridinium salt.[2] Neutralization with a base (e.g., NaOH) will precipitate the free base (oil) if the concentration exceeds the free base's water solubility limit (~50 mg/mL).[2]

Part 3: Stability & Degradation Mechanisms[2]

Hygroscopicity and Hydrolysis

As a hydrochloride salt of a pyridine base, the compound is prone to absorbing atmospheric moisture.[2] While the covalent structure is stable to hydrolysis, the physical form is unstable.[2]

  • Risk: Formation of a hydrate or "oiling out" (deliquescence) leads to weighing errors and potential hydrolysis of downstream reagents (e.g., acid chlorides) if used without drying.[1]

  • Mitigation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).[2]

Oxidative Instability

The primary alcohol at the C3 position and the pyridine nitrogen are susceptible to oxidation under stress.[2]

  • N-Oxide Formation: Peroxides or strong oxidants can attack the pyridine nitrogen, forming the N-oxide derivative.

  • Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-(2-pyridyl)propanal) and subsequently to the carboxylic acid.[2]

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 100 mM stock solution for biological or analytical assays that remains stable for >30 days.

Reagents:

  • 3-(2-Pyridyl)-1-propanol HCl (Solid)[1]

  • Solvent: Anhydrous DMSO or Methanol (HPLC Grade)[1]

  • Inert Gas: Nitrogen or Argon[1][2]

Procedure:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Weighing: Rapidly weigh 17.36 mg of the salt into a sterile, amber glass vial. Note: Work in a low-humidity environment if possible.[1]

  • Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds until fully dissolved.[2]

  • Purging: Gently bubble Nitrogen gas through the solution for 1 minute to remove dissolved oxygen.

  • Storage: Seal with a PTFE-lined cap. Store at -20°C.

    • Validity: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Forced Degradation (Stress Testing) Workflow

Objective: To validate the stability-indicating HPLC method.

Workflow Diagram:

StabilityWorkflow cluster_Stress Stress Conditions Sample Sample Preparation (1 mg/mL in H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 4h) Sample->Oxidation Thermal Thermal Stress (80°C, 24h) Sample->Thermal Neutralize Neutralization & Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Analysis HPLC-UV/MS Analysis (Gradient Elution) Neutralize->Analysis Report Degradation Profile Report Analysis->Report

Caption: Figure 1. Forced degradation workflow to identify potential degradation products (Aldehydes, N-oxides) and validate analytical method specificity.

Part 5: Handling and Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation of dust.[2]

  • Spill Cleanup: Sweep up dry powder carefully to avoid dust generation.[2] If in solution, absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72922, 3-(2-Pyridyl)-1-propanol. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Strategic Utilization of 3-(2-Pyridyl)-1-propanol Hydrochloride in Medicinal Chemistry

This technical guide details the strategic applications, handling protocols, and synthetic utility of 3-(2-Pyridyl)-1-propanol Hydrochloride , a critical C3-pyridine building block in medicinal chemistry. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic applications, handling protocols, and synthetic utility of 3-(2-Pyridyl)-1-propanol Hydrochloride , a critical C3-pyridine building block in medicinal chemistry.

Executive Summary

3-(2-Pyridyl)-1-propanol Hydrochloride (CAS: 52225-87-3) serves as a high-fidelity "linker scaffold" for introducing the 3-(pyridin-2-yl)propyl motif into bioactive small molecules.[1][2] Unlike its branched counterparts used in first-generation antihistamines (e.g., Pheniramine), this linear isomer offers a unique steric profile for designing Selective Serotonin Reuptake Inhibitors (SSRIs) , 5-HT1A receptor ligands , and bidentate N,O-ligands for transition metal catalysis.

This guide provides a validated roadmap for converting this stable hydrochloride salt into reactive electrophiles (alkyl halides) and nucleophiles (amines), bypassing common stability pitfalls associated with the free base.

Technical Profile & Handling

Chemical Identity
PropertySpecification
CAS (HCl Salt) 52225-87-3
CAS (Free Base) 2859-68-9
Formula C₈H₁₁NO[1][2] · HCl
MW 173.64 g/mol
Appearance Hygroscopic crystalline solid (White to off-white)
Solubility High in H₂O, MeOH; Low in Et₂O, Hexanes
The Stability Paradox

The hydrochloride salt is the preferred storage form because the free base (an amino-alcohol) is prone to oxidation and potential intermolecular hydrogen bonding that complicates purification. However, the salt is non-reactive in most nucleophilic substitutions.

  • Critical Rule: You must neutralize the salt in situ or immediately prior to reaction to unlock the nucleophilicity of the hydroxyl group or to prevent acid-catalyzed side reactions during activation.

Core Research Applications

CNS Therapeutics (Serotonin Modulators)

The 3-(pyridin-2-yl)propyl amine pharmacophore is a structural isostere of the side chains found in several withdrawn or experimental SSRIs (e.g., Zimelidine analogs). Research indicates that extending the alkyl chain or modifying the pyridine position alters binding affinity to the 5-HT transporter (SERT) .

  • Mechanism: The pyridine ring acts as a bioisostere for phenyl rings, improving water solubility and altering metabolic stability (CYP450 interaction).

  • Application: Synthesis of "linear" analogs of tricyclic antidepressants.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this compound acts as a "Head-Linker-Tail" fragment:

  • Head: Pyridine nitrogen (H-bond acceptor, metal chelator).

  • Linker: Propyl chain (flexible, 3-carbon spacer allowing conformational adaptation).

  • Tail: Hydroxyl group (convertible to amine, ether, or halogen).[3]

Catalytic Ligand Synthesis

The compound is a precursor to N,N-bidentate (pyridyl-amine) and N,O-bidentate (pyridyl-ether) ligands used in:

  • Palladium-catalyzed cross-coupling: Stabilizing Pd(II) species.

  • Biomimetic oxidation: Copper complexes modeling tyrosinase activity.

Experimental Protocols

Protocol A: Salt Neutralization & Free Base Isolation

Use this protocol before any reaction requiring the free alcohol (e.g., Mitsunobu, oxidation).

  • Dissolution: Dissolve 10.0 mmol of 3-(2-Pyridyl)-1-propanol HCl in 15 mL of deionized water.

  • Basification: Cool to 0°C. Slowly add saturated NaHCO₃ (aq) or 1M NaOH until pH reaches ~9-10. Note: Do not exceed pH 12 to avoid ring degradation.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).

  • Validation: Verify free base by TLC (10% MeOH in DCM). The free base will have a higher Rf than the salt.

Protocol B: Activation to Alkyl Chloride (Chlorination)

Converts the alcohol to an electrophile for amine coupling.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve 10 mmol of Free Base (from Protocol A) in 20 mL dry DCM.

  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (12 mmol, 1.2 eq) dropwise over 15 mins.

  • Reaction: Remove ice bath; reflux for 2-4 hours. Monitor by TLC (disappearance of polar alcohol spot).

  • Workup: Quench with sat. NaHCO₃ (carefully, gas evolution!). Extract with DCM.

  • Product: 1-Chloro-3-(2-pyridyl)propane. (Stable as an oil; can be stored as HCl salt if treated with HCl/Ether).

Protocol C: Direct Amination via Mitsunobu

Best for synthesizing primary amines (SSRI precursors) without handling the chloride.

  • Reagents: Mix Free Base (1.0 eq), Phthalimide (1.1 eq), and Triphenylphosphine (PPh₃) (1.1 eq) in dry THF.

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.1 eq) dropwise.

  • Incubation: Stir at Room Temp for 12 hours.

  • Cleavage: Add Hydrazine Hydrate (2.0 eq) and reflux for 2 hours to release the primary amine.

  • Purification: Filter off the phthalhydrazide byproduct. Acid-base extraction yields 3-(2-Pyridyl)propylamine .

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the hydrochloride salt.

G Start 3-(2-Pyridyl)-1-propanol Hydrochloride (Stable Storage Form) FreeBase Free Base (Reactive Intermediate) Start->FreeBase Protocol A: NaHCO3 / NaOH Chloride 1-Chloro-3-(2-pyridyl)propane (Electrophile) FreeBase->Chloride Protocol B: SOCl2, DCM, Reflux Amine 3-(2-Pyridyl)propylamine (Primary Amine) FreeBase->Amine Protocol C: Mitsunobu (Phthalimide) then N2H4 Drug SSRI Analogs (CNS Therapeutics) Chloride->Drug Nucleophilic Subst. (Secondary Amines) Ligand N,N-Bidentate Ligands (Catalysis) Amine->Ligand Schiff Base Condensation

Figure 1: Divergent synthetic pathways from the hydrochloride salt to bioactive amines and ligands.[4]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 17861: 3-Pyridinepropanol. National Center for Biotechnology Information (2025). Link

  • Mitsunobu Reaction Protocol

    • BenchChem Protocols. 3-(Pyridin-2-yl)propan-1-amine Synthesis. (2024).[2][4] Link

  • Research on 3-(pyridin-2-yl)propylamine derivatives as SERT inhibitors.
  • Commercial Availability & Specifications

    • Accela ChemBio Product Data: 3-(2-Pyridyl)-1-propanol Hydrochloride.[1][2][5]Link[1]

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Pyridyl)-1-propanol and its Hydrochloride Salt: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-1-propanol and its hydrochloride salt, compounds of interest in medicinal chemistry and organic synthesis. Due to limited specific histori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-1-propanol and its hydrochloride salt, compounds of interest in medicinal chemistry and organic synthesis. Due to limited specific historical information on the discovery of 3-(2-Pyridyl)-1-propanol Hydrochloride, this guide focuses on the synthesis, chemical properties, and applications of the parent compound and the broader class of pyridyl alcohols. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies. The content is structured to elucidate the significance of these compounds as versatile chemical building blocks and their role in the development of novel molecules.

Introduction: The Significance of Pyridyl Alcohols in Chemical Synthesis

Pyridyl alcohols, a class of organic compounds featuring both a pyridine ring and a hydroxyl group, are valuable bifunctional molecules in the landscape of chemical synthesis. Their unique structure allows for a diverse range of chemical transformations, making them key intermediates in the preparation of more complex molecules, particularly in the pharmaceutical and materials science sectors. The pyridine moiety can act as a ligand for metal catalysts, a hydrogen bond acceptor, and a basic center, while the alcohol functional group can be readily converted into other functionalities such as esters, ethers, and amines.

3-(2-Pyridyl)-1-propanol is a notable member of this class, serving as a versatile building block. Its hydrochloride salt is often utilized to improve its stability and solubility for various applications. This guide will delve into the synthetic pathways to access this compound, its physicochemical properties, and its applications as a precursor in the synthesis of biologically active molecules and other functional materials.

Synthesis of 3-(2-Pyridyl)-1-propanol: Methodologies and Mechanistic Insights

The synthesis of 3-(2-Pyridyl)-1-propanol can be approached through several strategic routes, primarily involving the functionalization of the pyridine ring or the modification of a pre-existing side chain. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Alkylation of 2-Picoline

One of the most direct conceptual routes to 3-(2-Pyridyl)-1-propanol involves the alkylation of 2-picoline (2-methylpyridine). The methyl group of 2-picoline is sufficiently acidic (pKa ≈ 34) to be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic picolyl anion.[1] This anion can then react with an appropriate electrophile, such as ethylene oxide, to introduce the desired hydroxyethyl fragment.

Experimental Protocol: Alkylation of 2-Picoline with Ethylene Oxide

  • Deprotonation: To a solution of 2-picoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise. The formation of a deep red or orange color indicates the generation of the picolyl anion.

  • Alkylation: Introduce a solution of ethylene oxide in THF to the reaction mixture at -78 °C. The reaction is typically allowed to warm slowly to room temperature and stirred for several hours.

  • Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 3-(2-Pyridyl)-1-propanol.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA or a sterically hindered strong base like lithium tetramethylpiperidide (LiTMP) can be advantageous in minimizing side reactions. The low temperature (-78 °C) is crucial for controlling the reactivity of the organolithium species and preventing undesired side reactions. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

Diagram of Synthetic Pathway:

Alkylation_of_2_Picoline start 2-Picoline intermediate Picolyl Anion start->intermediate Deprotonation product 3-(2-Pyridyl)-1-propanol intermediate->product Alkylation reagent1 n-BuLi or LDA Anhydrous THF, -78 °C reagent2 Ethylene Oxide reagent2->product reagent3 H₂O (Quench)

Caption: Synthesis of 3-(2-Pyridyl)-1-propanol via alkylation of 2-picoline.

Reduction of 2-Pyridinepropanoic Acid Derivatives

Another common and reliable method for the synthesis of 3-(2-Pyridyl)-1-propanol is the reduction of a corresponding carboxylic acid or its ester derivative, such as ethyl 3-(pyridin-2-yl)propanoate.[2] This approach benefits from the commercial availability of the starting materials and the high efficiency of modern reducing agents.

Experimental Protocol: Reduction of Ethyl 3-(pyridin-2-yl)propanoate

  • Reduction: To a solution of ethyl 3-(pyridin-2-yl)propanoate in an anhydrous solvent such as THF or diethyl ether at 0 °C under an inert atmosphere, add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise. The reaction mixture is then stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Trustworthiness of the Protocol: This method is highly reliable due to the powerful reducing capability of LiAlH₄ for esters. The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of easily filterable inorganic salts.

Diagram of Reduction Pathway:

Reduction_of_Ester start Ethyl 3-(pyridin-2-yl)propanoate product 3-(2-Pyridyl)-1-propanol start->product Reduction reagent 1. LiAlH₄, Anhydrous THF 2. Fieser Work-up

Caption: Synthesis of 3-(2-Pyridyl)-1-propanol via reduction of its ethyl ester.

Physicochemical Properties and Characterization

The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or another appropriate solvent.

PropertyValueSource
3-(2-Pyridyl)-1-propanol
CAS Number2859-68-9[2][3]
Molecular FormulaC₈H₁₁NO[2][3]
Molecular Weight137.18 g/mol [2][3]
AppearanceColorless to light yellow liquid
Boiling Point100-102 °C at 2 mmHg[3]
Density1.066 g/mL at 25 °C[3]
Refractive Index1.5295 (n20/D)[3]
3-(2-Pyridyl)-1-propanol Hydrochloride
Molecular FormulaC₈H₁₂ClNO
Molecular Weight173.64 g/mol
AppearanceTypically a white to off-white solid
SolubilityGenerally soluble in water and polar organic solvents

Characterization Data: The structure of 3-(2-Pyridyl)-1-propanol is confirmed through standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, as well as triplets for the methylene groups of the propanol chain and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the pyridine ring and the aliphatic carbons of the propanol side chain.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as characteristic peaks for the C-H and C=N bonds of the pyridine ring.

Applications in Drug Discovery and Chemical Synthesis

3-(2-Pyridyl)-1-propanol and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.

Precursor for Pharmaceutical Agents

The primary amine derivative, 3-(pyridin-2-yl)propan-1-amine, which can be synthesized from 3-(2-Pyridyl)-1-propanol, is a key building block for various pharmaceutical candidates.[4] For instance, it is a crucial intermediate in the synthesis of compounds with antimicrobial activity against pathogens like E. coli and S. typhi.[4] Furthermore, structural analogs have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs) for the treatment of central nervous system disorders.[4]

Ligands in Coordination Chemistry

The pyridine nitrogen and the alcohol oxygen of pyridyl alcohols can coordinate with metal ions, making them useful ligands in coordination chemistry.[5][6] These metal complexes have shown potential applications in catalysis and as anticancer and antibacterial agents.[6] The ability to form stable complexes with transition metals allows for the development of novel catalysts for various organic transformations.[5]

Building Blocks in Organic Synthesis

Beyond its direct use in medicinal chemistry, 3-(2-Pyridyl)-1-propanol is a versatile intermediate for further chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The pyridine ring can undergo N-alkylation or substitution reactions, further expanding the synthetic possibilities.

Workflow for Application in Drug Discovery:

Drug_Discovery_Workflow start 3-(2-Pyridyl)-1-propanol step1 Functional Group Transformation (e.g., to amine via Mitsunobu reaction) start->step1 intermediate 3-(Pyridin-2-yl)propan-1-amine step1->intermediate step2 Coupling with Bioactive Moieties intermediate->step2 product Novel Drug Candidates (e.g., Antimicrobials, SSRIs) step2->product

Caption: General workflow for the application of 3-(2-Pyridyl)-1-propanol in drug discovery.

Conclusion

While the specific historical account of the discovery of 3-(2-Pyridyl)-1-propanol Hydrochloride is not extensively documented in publicly available literature, the parent compound, 3-(2-Pyridyl)-1-propanol, stands as a significant and versatile building block in modern organic and medicinal chemistry. Its synthesis is achievable through well-established and reliable methods, and its unique combination of a pyridine ring and an alcohol functional group provides a gateway to a wide array of more complex and biologically relevant molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of pyridyl alcohols like 3-(2-Pyridyl)-1-propanol is essential for the design and creation of novel therapeutic agents and functional materials.

References

  • Oakwood Chemical. (n.d.). 3-(Pyridin-2-yl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinepropanol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules, 23(11), 2875. Retrieved from [Link]

  • PubMed. (2024). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry. Retrieved from [Link]

  • Knight, D. W., & Little, P. B. (2007). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron, 63(43), 10747-10754. Retrieved from [Link]

Sources

Foundational

Comprehensive Guide to the Safety, Handling, and Application of 3-(2-Pyridyl)-1-propanol Hydrochloride

The following technical guide details the safety, handling, and application protocols for 3-(2-Pyridyl)-1-propanol Hydrochloride . [1] Document Control: Target Compound: 3-(2-Pyridyl)-1-propanol Hydrochloride[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application protocols for 3-(2-Pyridyl)-1-propanol Hydrochloride .

[1]

Document Control:

  • Target Compound: 3-(2-Pyridyl)-1-propanol Hydrochloride[1][2][3][4][5][6][7]

  • CAS Number: 52225-87-3[1][2][3][4][5][7][8][9]

  • Role: Senior Application Scientist

  • Scope: Chemical Safety, Storage Logistics, Synthetic Utility, and Emergency Protocols.[7]

Executive Summary

3-(2-Pyridyl)-1-propanol Hydrochloride (CAS 52225-87-3) is a critical pyridine-based building block used primarily in the synthesis of pharmaceutical agents, including histamine antagonists and antidepressants.[1][2][3][4][5][7] While structurally simple, its handling requires specific attention to its hygroscopic nature and the acidity inherent to pyridinium salts.[7] This guide moves beyond basic MSDS data to provide a field-tested operational framework for researchers.

Chemical Identity and Physicochemical Profile[7][10][11][12][13][14][15][16][17]

Understanding the physical state of this compound is the first line of defense against degradation and experimental failure.[7] The hydrochloride salt form confers water solubility but introduces significant hygroscopicity compared to its free base oil.[7]

PropertySpecificationOperational Note
Chemical Name 3-(2-Pyridyl)-1-propanol HydrochlorideAlso known as 2-Pyridinepropanol HCl.[1][2][5]
CAS Number 52225-87-3 Distinct from free base (CAS 2859-68-9).[1]
Molecular Formula C₈H₁₁NO[1][7][10] · HClStoichiometry is 1:[1]1.
Molecular Weight 173.64 g/mol Essential for molarity calculations.[1][7]
Physical State White to off-white crystalline solidIf yellow/oily, moisture absorption or oxidation has occurred.[1][7]
Solubility Water, Methanol, Ethanol, DMSOHigh solubility in polar protic solvents.[1]
pKa ~5.2 (Pyridine Nitrogen)The salt is acidic in aqueous solution (pH ~3-4).[1]
Melting Point 163–168 °CSharp melting point indicates high purity.[1][7]

Hazard Identification and Risk Assessment

While not classified as acutely toxic like simple pyridine, the hydrochloride salt poses specific irritation risks.[7] The primary mechanism of injury is acid hydrolysis upon contact with mucous membranes.[7]

GHS Classification[7]
  • Skin Irritation (Category 2): Causes skin irritation.[7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • STOT-SE (Category 3): May cause respiratory irritation.[7]

Operational Risk Matrix

The following decision matrix outlines the required engineering controls based on the scale of operation.

SafetyMatrix Start Operation Scale Small < 1g (Analytical) Start->Small Medium 1g - 50g (Prep) Start->Medium Large > 50g (Pilot) Start->Large Level1 Standard PPE (Nitrile Gloves, Goggles) Benchtop w/ Local Exhaust Small->Level1 Level2 Enhanced PPE (Double Gloves, Face Shield) Fume Hood REQUIRED Medium->Level2 Level3 Full Containment (Respirator if dust risk) Dedicated Hood/Glovebox Large->Level3

Figure 1: Risk-based safety decision matrix for handling 3-(2-Pyridyl)-1-propanol HCl.

Strategic Handling and Storage Protocols

The integrity of 3-(2-Pyridyl)-1-propanol HCl is compromised by moisture.[1][7] The HCl moiety attracts atmospheric water, leading to "caking" and precise weighing errors.[7]

Storage Architecture[7]
  • Primary Containment: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Store under Argon or Nitrogen.[7]

  • Temperature: 2–8°C (Refrigerated).

  • Desiccation: Secondary containment in a desiccator with active silica gel or Drierite is mandatory for long-term storage.[7]

Handling "Best Practices"
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[7]

  • Weighing: Use anti-static weighing boats. If the solid appears sticky, weigh by difference (gravimetric subtraction) to ensure accuracy.[7]

  • Tooling: Use stainless steel or PTFE-coated spatulas.[7] Avoid iron tools which may corrode due to the acidic nature of the salt.[7]

Experimental Workflows

Protocol A: Free Base Liberation (Desalting)

Many nucleophilic substitutions require the free base (3-(2-Pyridyl)-1-propanol).[7] The following protocol ensures quantitative recovery without extracting water-soluble impurities.

Reagents:

  • 3-(2-Pyridyl)-1-propanol HCl[2][3][4][5][6]

  • Saturated NaHCO₃ (aq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • MgSO₄ (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the HCl salt in the minimum volume of water (approx. 10 mL).[7]

  • Neutralization: Slowly add saturated NaHCO₃ solution while stirring until gas evolution (CO₂) ceases and pH reaches ~8-9. Note: Strong bases like NaOH can cause side reactions; mild base is preferred.[7]

  • Extraction: Extract the aqueous layer 3x with DCM.[7] The pyridine alcohol will partition into the organic phase.[7]

  • Drying: Wash combined organics with brine, dry over MgSO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

    • Checkpoint: The product should be a clear to pale yellow oil (CAS 2859-68-9).[7]

Protocol B: Activation via Mesylation

A common application is converting the hydroxyl group to a leaving group (Mesylate) for subsequent amine coupling.[7]

SynthesisWorkflow Input Start: 3-(2-Pyridyl)-1-propanol HCl Step1 Step 1: Neutralization (aq. NaHCO3 / DCM) Input->Step1 Desalt Step2 Step 2: Drying & Concentration (Yields Free Base Oil) Step1->Step2 Phase Sep Step3 Step 3: Activation (MsCl, Et3N, DCM, 0°C) Step2->Step3 Derivatize Output Product: Mesylate Intermediate (Ready for Coupling) Step3->Output Workup

Figure 2: Workflow for converting the stable HCl salt into a reactive electrophile.

Critical Mechanism Note: When performing the mesylation (Step 3), Triethylamine (Et₃N) must be present in excess (≥ 2.5 equivalents).[7] It serves two roles:

  • Neutralizes the HCl generated from Mesyl Chloride.[7]

  • Scavenges any residual HCl if the starting material was not perfectly desalted.[7] Failure to use excess base will result in protonation of the pyridine ring, deactivating the molecule and stalling the reaction.[7]

Emergency Response and Waste Management

First Aid Measures
  • Eye Contact: Immediately flush with saline or water for 15 minutes.[7] The acidity of the HCl salt can cause corneal damage.[7] Seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water.[7] If redness persists, apply a corticosteroid cream.[7]

  • Inhalation: Remove to fresh air. If wheezing occurs (bronchospasm from acidic dust), administer oxygen.[7]

Disposal Protocols
  • Do not flush down the drain. Pyridine derivatives are toxic to aquatic life.[7]

  • Neutralization: Dissolve waste in water and neutralize with dilute NaOH before adding to the organic waste stream (if extracting) or aqueous waste stream.[7]

  • Segregation: Classify as "Halogenated Organic Waste" due to the chloride content if mixed with halogenated solvents, or "Non-Halogenated" otherwise.[7]

References

  • National Center for Biotechnology Information. (2025).[7] PubChem Compound Summary for CID 76088, 3-(2-Pyridyl)-1-propanol. Retrieved from [Link]

  • Accela ChemBio. (2023).[3][5][7] Safety Data Sheet: 3-(2-Pyridyl)-1-propanol Hydrochloride. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(2-Pyridyl)-1-propanol Hydrochloride: Synthesis, Characterization, and Avenues for Mechanistic Exploration

Abstract 3-(2-Pyridyl)-1-propanol hydrochloride is a pyridyl-alkanol derivative whose specific biological mechanism of action has not been extensively elucidated in publicly available scientific literature. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(2-Pyridyl)-1-propanol hydrochloride is a pyridyl-alkanol derivative whose specific biological mechanism of action has not been extensively elucidated in publicly available scientific literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by consolidating the known chemical and physical properties of this compound, providing a detailed synthesis protocol, and, in the absence of definitive mechanistic data, postulating potential avenues for biological activity based on structural analogy to known pharmacophores. Furthermore, this document outlines robust, field-proven experimental workflows to systematically investigate its mechanism of action, thereby providing a foundational roadmap for future research and development endeavors.

Introduction and Chemical Identity

3-(2-Pyridyl)-1-propanol hydrochloride is an organic compound featuring a pyridine ring substituted at the 2-position with a propanol group. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions, and is present in a wide array of clinically approved drugs.[1][2] The propanol side chain introduces a hydroxyl group, which can also act as a hydrogen bond donor and acceptor, and provides conformational flexibility.

While extensive research has been conducted on numerous pyridine derivatives, revealing activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory, 3-(2-Pyridyl)-1-propanol hydrochloride remains a relatively understudied molecule.[1][3][4] This guide aims to bridge this knowledge gap by providing a thorough characterization of the molecule and proposing a logical framework for the elucidation of its biological function.

Table 1: Chemical and Physical Properties of 3-(2-Pyridyl)-1-propanol and its Hydrochloride Salt

Property3-(2-Pyridyl)-1-propanol3-(2-Pyridyl)-1-propanol HydrochlorideSource(s)
CAS Registry Number 2859-68-952225-87-3[5]
Molecular Formula C₈H₁₁NOC₈H₁₂ClNO[5]
Molecular Weight 137.18 g/mol 173.64 g/mol [5]
Appearance Colorless to light yellow clear liquidSolid (predicted)
Boiling Point 100-102 °C at 2 mmHgNot available[5]
Melting Point 34 °CNot available[5]
Density 1.066 g/mL at 25 °CNot available[5]
Refractive Index 1.5295 (n20/D)Not available[5]
Solubility Soluble in water, alcohols, ethersLikely soluble in water[6]

Synthesis Protocol

The synthesis of 3-(2-Pyridyl)-1-propanol can be achieved through the reaction of 2-ethylpyridine with paraformaldehyde.[5] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of 3-(2-Pyridyl)-1-propanol

Materials:

  • 2-Ethylpyridine

  • Paraformaldehyde

  • Triethylamine

  • Ion-exchanged water

  • Hydrochloric acid (for hydrochloride salt formation)

  • Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a high-pressure autoclave, combine 2-ethylpyridine and ion-exchanged water.

  • Add paraformaldehyde and triethylamine to the mixture.

  • Seal the autoclave and heat the reaction mixture to 140 °C for 2 hours with stirring.

  • After cooling, remove unreacted paraformaldehyde and triethylamine from the reaction solution under reduced pressure at 60 °C.

  • Recover water and unreacted 2-ethylpyridine under vacuum at 120 °C.

  • The resulting concentrate is 3-(2-Pyridyl)-1-propanol.

For the Hydrochloride Salt:

  • Dissolve the crude 3-(2-Pyridyl)-1-propanol in a suitable organic solvent.

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Mechanisms of Action and Biological Targets (Hypothetical)

Given the absence of direct experimental data, we can infer potential biological activities of 3-(2-Pyridyl)-1-propanol hydrochloride by examining its structural motifs and comparing them to known bioactive molecules.

The pyridine ring is a key component of many kinase inhibitors.[2] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

Furthermore, the 2-substituted pyridine scaffold is present in compounds with antimicrobial properties.[1][4] The mechanism of such compounds often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

The propanolamine-like substructure bears some resemblance to the side chains of catecholamine neurotransmitters (e.g., norepinephrine, dopamine) and some beta-blockers, although it lacks the catechol ring and the secondary amine is replaced by the pyridine nitrogen's influence. This distant similarity might suggest a potential, albeit likely weak, interaction with adrenergic or other G-protein coupled receptors (GPCRs).

hypothetical_mechanisms cluster_compound 3-(2-Pyridyl)-1-propanol cluster_targets Potential Biological Targets cluster_outcomes Potential Biological Outcomes compound Pyridyl-Propanol Scaffold kinase Kinases compound->kinase H-bonding with hinge region? gpcr GPCRs (e.g., Adrenergic) compound->gpcr Structural similarity to neurotransmitter side-chains? bacterial_enzymes Bacterial Enzymes compound->bacterial_enzymes Enzyme inhibition? anticancer Anticancer Activity kinase->anticancer cns_modulation CNS Modulation gpcr->cns_modulation antimicrobial Antimicrobial Activity bacterial_enzymes->antimicrobial

Caption: Hypothetical mechanisms of action for 3-(2-Pyridyl)-1-propanol based on structural analogy.

Proposed Experimental Workflows for Mechanistic Elucidation

To systematically determine the mechanism of action of 3-(2-Pyridyl)-1-propanol hydrochloride, a tiered screening and validation approach is recommended.

Tier 1: Broad Initial Screening

Objective: To identify the general biological activity profile of the compound.

Experimental Protocol:

  • High-Throughput Screening (HTS): Screen the compound against a broad panel of biological targets, including:

    • A diverse kinase panel (e.g., >400 kinases).

    • A comprehensive GPCR panel (e.g., a panel of adrenergic, dopaminergic, serotonergic, and other relevant receptors).

    • A panel of common enzymes (e.g., proteases, phosphatases).

    • A panel of ion channels.

  • Antimicrobial Screening:

    • Perform minimum inhibitory concentration (MIC) assays against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.

  • Cytotoxicity Assays:

    • Determine the half-maximal inhibitory concentration (IC₅₀) in a panel of human cancer cell lines and a non-cancerous control cell line to assess for potential anticancer activity and general toxicity.

Tier 2: Target Validation and Elucidation of Downstream Signaling

Objective: To validate the initial hits from Tier 1 and investigate the downstream cellular effects.

Experimental Protocol (Example for a confirmed kinase hit):

  • Dose-Response Studies: Perform detailed IC₅₀ determinations for the validated kinase target(s).

  • Mechanism of Inhibition Studies: Conduct enzyme kinetics assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

  • Cellular Target Engagement Assays: Use techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase within a cellular context.

  • Western Blot Analysis: Treat relevant cells with the compound and analyze the phosphorylation status of known downstream substrates of the target kinase to confirm functional inhibition of the signaling pathway.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Target Validation & Downstream Effects start 3-(2-Pyridyl)-1-propanol Hydrochloride hts High-Throughput Screening (Kinases, GPCRs, Enzymes) start->hts antimicrobial Antimicrobial Screening (MIC Assays) start->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 in Cell Lines) start->cytotoxicity dose_response Dose-Response Studies (IC50 Determination) hts->dose_response If hit identified moi Mechanism of Inhibition (Enzyme Kinetics) dose_response->moi target_engagement Cellular Target Engagement (e.g., CETSA) moi->target_engagement western_blot Downstream Signaling (Western Blot) target_engagement->western_blot end Elucidation of Mechanism of Action western_blot->end

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

3-(2-Pyridyl)-1-propanol hydrochloride represents a chemical entity with potential for novel biological activity, yet it remains largely unexplored. This technical guide has provided a comprehensive overview of its known properties and a method for its synthesis. The presented hypothetical mechanisms of action, based on the well-established bioactivity of the pyridine scaffold, offer a starting point for investigation. The detailed experimental workflows provide a clear and logical path for researchers to systematically uncover the pharmacological profile and mechanism of action of this compound. Further research into 3-(2-Pyridyl)-1-propanol hydrochloride is warranted and could lead to the discovery of new therapeutic agents.

References

  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative - ResearchGate. (URL: [Link])

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google P
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (URL: [Link])

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: not available)
  • 2-(3-Hydroxypropyl)pyridine - ChemBK. (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC - PubMed Central. (URL: [Link])

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • Synthesis of 4-(2'-hydroxypropyl)-pyridine - PrepChem.com. (URL: [Link])

  • Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines | Organic Letters - ACS Publications. (URL: [Link])

  • Recent Development in Biological Production of 1, 3-Propanediol - Chemical Methodologies. (URL: [Link])

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. (URL: [Link])

  • (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (URL: [Link])

  • Microbial production of propanol - PubMed. (URL: [Link])

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed. (URL: [Link])

  • Molecular modeling optimization of anticoagulant pyridine derivatives - SciSpace. (URL: [Link])

  • Microbial production of propanol - PubMed. (URL: [Link])

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])

  • 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Using 3-(2-Pyridyl)-1-propanol Hydrochloride in pharmaceutical synthesis

This guide serves as a comprehensive technical resource for the application of 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS: 52225-87-3) in pharmaceutical synthesis. It is designed for medicinal chemists and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS: 52225-87-3) in pharmaceutical synthesis. It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for installing pyridine-propyl motifs into bioactive scaffolds.

Compound: 3-(2-Pyridyl)-1-propanol Hydrochloride CAS (HCl Salt): 52225-87-3 | CAS (Free Base): 2859-68-9 Role: C3-Linker Module / Pharmacophore Extender

Executive Summary

In modern medicinal chemistry, the 3-(2-pyridyl)propyl moiety acts as a critical "solubilizing linker." The pyridine ring provides a basic center (pKa ~5.2) that can modulate lipophilicity (LogP) and enhance aqueous solubility upon protonation, while the three-carbon alkyl chain offers optimal flexibility for receptor binding pockets.

This guide details the "Activation-Coupling" workflow , transforming the stable precursor 3-(2-Pyridyl)-1-propanol Hydrochloride into a reactive electrophile for conjugation with amine-, oxygen-, or sulfur-based nucleophiles. This pathway is essential in the synthesis of antihistamines, kinase inhibitors, and GPCR ligands where a distal pyridine group is required for H-bonding or pi-stacking interactions.

Chemical Profile & Handling

The hydrochloride salt is the preferred storage form due to its superior stability compared to the hygroscopic free base.

PropertySpecificationOperational Note
Appearance White to off-white crystalline powderHygroscopic; store under inert atmosphere (N₂)
Molecular Weight 173.64 g/mol (HCl salt)Free base MW: 137.18 g/mol
Solubility High: Water, Methanol, EthanolPoor: Hexanes, Et₂O (Free base is soluble in DCM)
pKa (Pyridine N) ~5.23Requires neutralization for nucleophilic activation
Stability Stable at RT; protect from lightAvoid strong oxidizing agents

Critical Handling Precaution: Upon neutralization, the free base (3-(2-Pyridyl)-1-propanol) is an oil that can readily oxidize or absorb moisture. It is recommended to generate the free base in situ or immediately prior to the activation step.

Core Application: The Activation-Coupling Workflow

The primary utility of this compound lies in converting the hydroxyl group into a leaving group (LG), creating an electrophilic "linker" that can be snapped onto a drug core.

Pathway Diagram: From Alcohol to Bioactive Conjugate

The following flowchart illustrates the standard synthetic route for utilizing this building block.

G Start 3-(2-Pyridyl)-1-propanol HCl Salt FreeBase Free Base Intermediate Start->FreeBase Neutralization (aq. Na2CO3 / DCM) Activation Activation Step (Chlorination/Mesylation) FreeBase->Activation SOCl2 or MsCl (0°C to RT) Electrophile Reactive Electrophile (R-Cl, R-OMs) Activation->Electrophile Isolation Coupling Nucleophilic Coupling Electrophile->Coupling Drug Core (Nu-H) K2CO3, DMF, 80°C Product Pyridine-Functionalized Drug Candidate Coupling->Product Final Workup

Figure 1: The modular workflow for installing a 3-(2-pyridyl)propyl side chain onto a pharmaceutical scaffold.

Detailed Protocol: Synthesis of 1-Chloro-3-(2-pyridyl)propane

This protocol describes the conversion of the alcohol to the alkyl chloride, the most robust electrophile for downstream alkylation reactions. Using Thionyl Chloride (SOCl₂) is preferred for scale-up due to the gaseous byproducts (SO₂, HCl), which simplify purification.

Reagents Required[5][6][7]
  • Substrate: 3-(2-Pyridyl)-1-propanol Hydrochloride (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform

  • Base: Triethylamine (Et₃N) (Optional, to scavenge HCl if acid-sensitive moieties exist, but usually not needed for the salt form)

Step-by-Step Methodology
Phase 1: Salt Neutralization (Optional but Recommended)

While the reaction can proceed on the HCl salt directly, neutralizing first allows for better solubility in DCM and smoother kinetics.

  • Dissolve 10.0 g of 3-(2-Pyridyl)-1-propanol HCl in 50 mL of water.

  • Slowly add saturated aqueous Na₂CO₃ until pH ~9-10.

  • Extract 3x with 50 mL DCM.

  • Dry combined organics over anhydrous MgSO₄, filter, and concentrate slightly (do not evaporate to dryness to avoid stability issues; use the solution directly).

Phase 2: Chlorination (The Activation)
  • Setup: Charge the DCM solution containing the free base (approx. 57 mmol) into a round-bottom flask equipped with a reflux condenser, drying tube (CaCl₂), and addition funnel. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (8.3 mL, 114 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2–3 hours to ensure complete conversion. Monitor by TLC (System: 10% MeOH in DCM).

  • Quench: Cool to room temperature. Carefully quench excess SOCl₂ by adding the reaction mixture dropwise into ice-cold saturated NaHCO₃ solution. Vigorous bubbling will occur.

Phase 3: Workup & Isolation
  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Washing: Wash combined organics with brine (sat. NaCl).

  • Drying: Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Result: The product, 1-Chloro-3-(2-pyridyl)propane , is typically obtained as a dark amber oil. For high-purity applications, it can be converted back to the hydrochloride salt by bubbling HCl gas through an ethereal solution, yielding a stable solid precipitate.

Downstream Application: N-Alkylation of a Drug Scaffold

Once the alkyl chloride is synthesized, it is commonly used to alkylate secondary amines (e.g., piperazines, pyrrolidines) in drug cores.

General Protocol:

  • Dissolve the Drug Core (containing secondary amine) in DMF or Acetonitrile.

  • Add K₂CO₃ (2.0 eq) and KI (0.1 eq, catalytic Finkelstein condition).

  • Add 1-Chloro-3-(2-pyridyl)propane (1.1 eq).

  • Heat to 60–80°C for 12–18 hours.

  • Validation: The formation of the tertiary amine is confirmed by the appearance of the propyl linker signals in ¹H NMR (triplet at ~2.7 ppm adjacent to pyridine, multiplet at ~2.0 ppm, triplet at ~2.5 ppm adjacent to amine).

Quality Control & Troubleshooting

ParameterMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d6 or CDCl3)Characteristic pyridine protons (8.5, 7.6, 7.2 ppm) and propyl chain multiplets.
Purity HPLC (C18 Column)>98.0% Area (UV detection at 254 nm).
Water Content Karl Fischer (KF)<0.5% (Critical for the activation step; moisture consumes SOCl₂).

Common Pitfalls:

  • Incomplete Reaction: Often caused by wet solvents reacting with Thionyl Chloride. Ensure anhydrous conditions.

  • Black Tar Formation: Overheating the pyridine derivative during the chlorination step can lead to polymerization. Do not exceed 50°C unless necessary.

  • Salt Stickiness: The HCl salt of the chlorinated product can be hygroscopic. Handle in a glovebox or dry room if isolating the salt.

References

  • BenchChem. (2025).[1] 2-Pyridinepropanol: Chemical Structure and Properties. BenchChem Technical Repository. Link

  • PubChem. (n.d.). Propranolol Hydrochloride (Contextual Reference for HCl Salt Handling). National Library of Medicine. Link

  • Accela ChemBio. (2023).[2][3][4][5] Product Information: 3-(2-Pyridyl)-1-propanol Hydrochloride.[2][3][4][5][6][7][8] Accela ChemBio Catalog. Link

  • LibreTexts Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Link

  • Google Patents. (2013). Piperazine-substituted benzothiophene derivatives as antipsychotic agents (WO2013035892A1). (Demonstrates alkylation using propyl-linkers). Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 3-(2-Pyridyl)-1-propanol Hydrochloride in CNS Drug Development

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(2-Pyridyl)-1-propanol Hydrochloride in t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(2-Pyridyl)-1-propanol Hydrochloride in the synthesis of novel therapeutics for Central Nervous System (CNS) disorders. While not a pharmacologically active agent itself, this pyridyl-alkanol derivative is a critical chiral building block for constructing complex molecular scaffolds targeting key CNS pathologies. We will focus on its pivotal role in the development of BACE1 inhibitors for Alzheimer's disease, providing detailed synthetic protocols, mechanistic insights, and a framework for preclinical evaluation.

Introduction: The Unseen Value of a Precursor

In the intricate landscape of CNS drug development, the final active pharmaceutical ingredient (API) often gets the spotlight. However, the journey to that API is paved with critical choices regarding starting materials and synthetic intermediates. 3-(2-Pyridyl)-1-propanol Hydrochloride is a prime example of such a foundational molecule. Its true value lies not in its own biological activity, but in the precise three-dimensional architecture it provides for the synthesis of highly specific and potent CNS drug candidates.

The presence of the pyridyl ring and a hydroxylated propyl chain makes it an exceptionally versatile synthon. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions within a target protein's binding site, while the propanol side chain offers a chiral center—a crucial feature for achieving stereospecificity, which is paramount for both efficacy and safety in CNS drugs. Its primary application has been demonstrated in the synthesis of inhibitors for Beta-secretase 1 (BACE1), an enzyme central to the amyloid hypothesis of Alzheimer's disease.

Core Application: A Key Building Block for BACE1 Inhibitors

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the production of Aβ peptides. Therefore, inhibiting BACE1 is a primary therapeutic strategy to slow or halt the progression of Alzheimer's.

3-(2-Pyridyl)-1-propanol serves as a key fragment in the creation of potent BACE1 inhibitors. Its structure is often incorporated into the "P2" region of the inhibitor, designed to interact with the S2 sub-pocket of the BACE1 active site. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, forming a critical interaction with residues like Arginine 235 in the enzyme's catalytic domain, thereby anchoring the inhibitor and enhancing its potency.

Mechanistic Significance: The Amyloid Cascade

The diagram below illustrates the central role of BACE1 in the amyloidogenic pathway and the therapeutic rationale for its inhibition.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage (β-secretase) APP->BACE1 Substrate for sAPPb sAPPβ (soluble fragment) BACE1->sAPPb Releases CTF_beta C99 Fragment BACE1->CTF_beta Produces Gamma_Secretase γ-secretase Cleavage CTF_beta->Gamma_Secretase Substrate for Abeta Amyloid-β (Aβ) Plaque Formation Gamma_Secretase->Abeta Produces AICD AICD Fragment Gamma_Secretase->AICD AD_Pathology Alzheimer's Disease Pathology Abeta->AD_Pathology Leads to

Caption: Role of BACE1 in the amyloidogenic processing of APP.

Protocol: Synthesis of a BACE1 Inhibitor Intermediate

The following protocol details the use of 3-(2-Pyridyl)-1-propanol Hydrochloride to synthesize a key intermediate, demonstrating its practical application in a multi-step synthesis relevant to CNS drug discovery. This process focuses on creating a chiral amine, a common core for many BACE1 inhibitors.

Experimental Workflow Overview

The workflow transforms the starting alcohol into a chiral amine, a crucial component for the final inhibitor.

Synthesis_Workflow start 3-(2-Pyridyl)-1-propanol Hydrochloride step1 Step 1: Oxidation (e.g., Dess-Martin) start->step1 intermediate1 3-(2-Pyridyl)propanal (Aldehyde) step1->intermediate1 step2 Step 2: Reductive Amination (with Chiral Amine) intermediate1->step2 intermediate2 Chiral Amine Intermediate step2->intermediate2 step3 Step 3: Coupling (Amide Bond Formation) intermediate2->step3 final Final BACE1 Inhibitor Scaffold step3->final

Caption: Synthetic workflow from precursor to BACE1 inhibitor core.

Step-by-Step Synthesis Protocol

Objective: To convert 3-(2-Pyridyl)-1-propanol into a chiral amine intermediate via oxidation and subsequent reductive amination.

Materials:

  • 3-(2-Pyridyl)-1-propanol Hydrochloride

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • (R)-α-methylbenzylamine (or other suitable chiral amine)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (AcOH)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Protocol:

Step 1: Oxidation to 3-(2-Pyridyl)propanal

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-Pyridyl)-1-propanol (1.0 eq) in anhydrous DCM. Note: If starting with the hydrochloride salt, neutralize with a suitable base (e.g., triethylamine) first and extract the free alcohol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin periodinane (1.1 eq) to the solution portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Quench the reaction by adding a saturated NaHCO₃ solution and a 10% Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, 3-(2-Pyridyl)propanal. This product is often used immediately in the next step without further purification.

Step 2: Reductive Amination to Chiral Amine

  • Preparation: Dissolve the crude aldehyde from Step 1 in DCM.

  • Amine Addition: Add (R)-α-methylbenzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Causality: STAB is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the imine intermediate.

  • Workup: Quench the reaction carefully with saturated NaHCO₃ solution. Extract the product with DCM.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify the crude product by column chromatography (silica gel) to obtain the desired chiral amine intermediate.

Downstream Evaluation: From Molecule to CNS Application

Once the final BACE1 inhibitor is synthesized using the chiral amine derived from 3-(2-Pyridyl)-1-propanol, it must undergo rigorous preclinical evaluation.

In Vitro Characterization

The initial assessment involves quantifying the inhibitor's potency and selectivity.

Assay TypeKey ParameterTypical MethodPurpose
Enzymatic Assay IC₅₀FRET-based assay using a synthetic peptide substrateTo determine the direct inhibitory potency against the BACE1 enzyme.
Cell-based Assay Aβ₄₀/Aβ₄₂ EC₅₀ELISA or MSD assay in APP-overexpressing cells (e.g., HEK293-APP)To confirm activity in a cellular context and measure Aβ reduction.
Selectivity Panel IC₅₀ vs. BACE2, Cathepsin DCorresponding enzymatic assays for off-target proteasesTo ensure selectivity and minimize potential side effects.
In Vivo Pharmacological Models

Promising candidates are advanced to animal models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • Model: Transgenic mice overexpressing human APP (e.g., Tg2576 or APP/PS1 models).

  • Administration: The compound is administered orally or via another relevant route.

  • Endpoints:

    • Pharmacokinetics: Measurement of drug concentration in plasma and, crucially, in the brain over time to assess blood-brain barrier penetration.

    • Pharmacodynamics: Measurement of Aβ levels in the brain and cerebrospinal fluid (CSF) at various time points post-dose to establish a dose-response relationship.

    • Behavioral Testing: Cognitive assessments (e.g., Morris water maze) after chronic dosing to evaluate potential improvements in memory and learning deficits.

Conclusion and Future Perspectives

3-(2-Pyridyl)-1-propanol Hydrochloride, while chemically unassuming on its own, is a powerful tool in the arsenal of medicinal chemists targeting CNS diseases. Its utility in constructing the core of potent BACE1 inhibitors for Alzheimer's disease highlights the critical importance of selecting the right foundational fragments in drug design. The protocols and workflows described herein provide a template for leveraging this and similar building blocks to create next-generation therapeutics. As CNS drug discovery continues to evolve, the strategic use of such versatile, stereochemically-defined precursors will remain essential for successfully navigating the complexities of targeting the human brain.

References

  • Title: Potent, Orally Bioavailable BACE1 Inhibitors That Reduce Brain Aβ Levels in Non-transgenic Animals. Source: ACS Medicinal Chemistry Letters, 2010. URL: [Link]

  • Title: Discovery of Aminohydantoins as a Novel Class of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors. Source: Journal of Medicinal Chemistry, 2011. URL: [Link]

  • Title: The BACE1 inhibitor verubecestat (MK-8931): a review of its discovery and development. Source: Expert Opinion on Drug Discovery, 2021. URL: [Link]

Method

Experimental setup for reactions involving 3-(2-Pyridyl)-1-propanol Hydrochloride

Application Note & Technical Guide Introduction & Compound Profile 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS: 10309-56-5) is a critical C3-linker building block used in the synthesis of pharmaceutical intermediates, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction & Compound Profile

3-(2-Pyridyl)-1-propanol Hydrochloride (CAS: 10309-56-5) is a critical C3-linker building block used in the synthesis of pharmaceutical intermediates, particularly for histamine H1 antagonists, SSRIs, and ligands for transition metal catalysis.[1][2][3]

Unlike its free base form (CAS: 2859-67-8), which is a liquid, the hydrochloride salt is a crystalline solid.[1][2][3] This imparts improved stability against oxidation but introduces specific handling requirements due to hygroscopicity and acidity.[1]

Key Physical Properties
PropertyDataNote
Molecular Formula C₈H₁₁NO[2][3] · HClSalt form
Molecular Weight 173.64 g/mol 137.18 (Free Base) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic; store under inert gas
Solubility Water (High), Methanol (High), DCM (Low)Free base is soluble in DCM/EtOAc
pKa (Pyridine N) ~5.2Nitrogen is protonated in the salt form

⚠️ Critical Distinction: Do not confuse this compound with Propranolol Hydrochloride (1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol), a beta-blocker often appearing in similar search queries due to the "propanol hydrochloride" suffix.[1][2][3]

Core Experimental Protocols

Protocol A: Salt Neutralization (Preparation of Free Base)

Objective: Isolate the nucleophilic free base for organometallic coupling or oxidation reactions where acidic protons are detrimental.[1]

Rationale: The HCl salt is insoluble in non-polar organic solvents (DCM, Toluene) and the protonated nitrogen deactivates the ring.[1] Free-basing restores solubility and reactivity.[1][2][3]

Reagents:

  • 3-(2-Pyridyl)-1-propanol HCl (10.0 g, 57.6 mmol)[1][2][3]

  • Saturated Aqueous NaHCO₃ (100 mL) or 1M NaOH (Caution: Exothermic)[1][3]

  • Dichloromethane (DCM) (3 x 50 mL)[1][3]

  • Magnesium Sulfate (MgSO₄)[1][3]

Step-by-Step Procedure:

  • Dissolution: In a 250 mL separatory funnel, dissolve 10.0 g of the HCl salt in 20 mL of deionized water. The solution will be acidic (pH ~2-3).[1][3]

  • Neutralization: Slowly add saturated NaHCO₃ solution while swirling. Observation: Effervescence (CO₂) will occur.[1][3] Continue addition until effervescence ceases and pH reaches ~9-10.

    • Note: If using NaOH, add dropwise at 0°C to prevent potential decomposition, though the alcohol is generally stable.[1]

  • Extraction: Extract the aqueous layer three times with 50 mL of DCM. The pyridyl alcohol will partition into the organic phase.[1]

  • Drying: Combine organic layers, wash with 20 mL brine, and dry over anhydrous MgSO₄ for 15 minutes.

  • Isolation: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 40°C.

  • Yield: Expect ~7.5 - 7.8 g (95-99%) of a colorless to pale yellow viscous oil.

Protocol B: Chlorination (Synthesis of 3-(2-Pyridyl)propyl Chloride)

Objective: Convert the hydroxyl group into a good leaving group (chloride) for subsequent nucleophilic substitution (e.g., amine alkylation).[1][3]

Mechanism: Nucleophilic substitution via an alkyl chlorosulfite intermediate. Critical Parameter: The pyridine nitrogen acts as an internal base/nucleophile.[1] Using the HCl salt directly with Thionyl Chloride is possible but requires excess reagent.[1] The Free Base protocol is described below for better control.

Reagents:

  • 3-(2-Pyridyl)-1-propanol (Free Base) (5.0 g, 36.4 mmol)[1][2][3]

  • Thionyl Chloride (SOCl₂) (5.3 mL, 72.8 mmol, 2.0 equiv)[1][3]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1][3]

  • Optional: Catalytic DMF (0.1 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL reaction flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂ or N₂ line).

  • Solvation: Dissolve the free base (5.0 g) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add SOCl₂ dropwise over 15 minutes.

    • Caution: SO₂ and HCl gases will evolve.[1][4][5] Use a fume hood.[1]

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 1 hour. Then, heat to reflux (40°C) for 2-3 hours to ensure completion.

  • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting alcohol (lower Rf) should disappear.[1]

  • Workup (Isolation as HCl Salt):

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess SOCl₂.[1]

    • Purification: Triturate the residue with diethyl ether or hexane.[1] The product, 3-(2-Pyridyl)propyl chloride hydrochloride , will precipitate as a hygroscopic solid.[1][2][3]

    • Storage: Store in a desiccator.[1] The free base chloride is unstable and can self-quaternize (intramolecular cyclization) upon long storage; the HCl salt is stable.[1][3]

Protocol C: Swern Oxidation (Synthesis of 3-(2-Pyridyl)propanal)

Objective: Oxidize the alcohol to an aldehyde without over-oxidation to the carboxylic acid.[1][3]

Challenge: The basic pyridine nitrogen can interfere with the active sulfonium intermediate.[1] Solution: Use 2.5 equivalents of DMSO and excess base (Triethylamine) to ensure full quenching.[1]

Reagents:

  • Oxalyl Chloride (1.9 mL, 22 mmol)[1][3]

  • DMSO (3.1 mL, 44 mmol)[1][3]

  • 3-(2-Pyridyl)-1-propanol (Free Base) (2.74 g, 20 mmol)[1][2][3]

  • Triethylamine (Et₃N) (14 mL, 100 mmol)[1][3]

  • DCM (anhydrous)[1][3]

Step-by-Step Procedure:

  • Activation: In a 250 mL 3-neck flask under Nitrogen, dissolve Oxalyl Chloride in 50 mL DCM. Cool to -78°C (Dry ice/Acetone).

  • DMSO Addition: Add DMSO (diluted in 10 mL DCM) dropwise. Control rate to keep temp below -60°C. Stir for 15 min.

  • Substrate Addition: Add the Pyridyl alcohol (diluted in 20 mL DCM) dropwise. The mixture may become cloudy.[1] Stir at -78°C for 45 minutes.

  • Quenching: Add Et₃N dropwise.[1] The reaction will turn yellow/orange.[1]

  • Warming: Allow the mixture to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1] Wash organic layer with water and brine.[1][6]

  • Purification: The aldehyde is unstable on silica gel (can oxidize or polymerize).[1] Use immediately or store as the bisulfite adduct.[1]

Visualization of Workflows

Diagram 1: General Synthetic Workflow

This flowchart illustrates the decision matrix for processing the HCl salt based on the desired end-product.

G Start Start: 3-(2-Pyridyl)-1-propanol HCl (Solid, Hygroscopic) Neutralization Neutralization (NaHCO3 / DCM Extraction) Start->Neutralization Step 1: Desalting FreeBase Intermediate: Free Base Alcohol (Oil, Soluble in DCM) Neutralization->FreeBase Reaction_Cl Chlorination (SOCl2, Reflux) FreeBase->Reaction_Cl Pathway A: Activation Reaction_Ox Swern Oxidation (DMSO, (COCl)2, Et3N) FreeBase->Reaction_Ox Pathway B: Oxidation Product_Cl Product: 3-(2-Pyridyl)propyl Chloride (Alkylating Agent) Reaction_Cl->Product_Cl Product_Ald Product: 3-(2-Pyridyl)propanal (Reductive Amination Precursor) Reaction_Ox->Product_Ald

Caption: Workflow converting the stable HCl salt into reactive intermediates (Chloride or Aldehyde) via the Free Base.

Diagram 2: Chlorination Mechanism & Pyridine Protonation

Understanding the role of the Pyridine Nitrogen during chlorination is vital to prevent side reactions.[1]

G Substrate Pyridyl Alcohol Intermediate Alkyl Chlorosulfite (R-O-SO-Cl) Substrate->Intermediate Activation SOCl2 SOCl2 SOCl2->Intermediate SideRxn Pyridine Ring Protonation (HCl) Intermediate->SideRxn HCl Byproduct Attack Cl- Nucleophilic Attack (SN2) Intermediate->Attack Product Pyridyl Propyl Chloride (HCl Salt) SideRxn->Product Stabilizes Product Attack->Product -SO2 Gas

Caption: Mechanism of SOCl₂ chlorination showing the buffering effect of the pyridine ring accepting HCl.[1][2][3]

References

  • Chemical Identification: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 80843, 3-(2-Pyridyl)-1-propanol. [Link][1][2][3]

  • General Oxidation Protocols: Tojo, G., & Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1] (Standard reference for Swern/DMP protocols on pyridine alcohols).

  • Thionyl Chloride Activation: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (Detailed mechanism of SOCl2 substitution).

  • Pharmaceutical Relevance

    • Analogous Linker Applications: Synthesis of Pheniramine analogs.[1]

Sources

Application

Application Notes and Protocols for the N-alkylation of 3-(2-Pyridyl)-1-propanol Hydrochloride

Introduction The N-alkylation of pyridine derivatives is a fundamental transformation in organic synthesis, pivotal to the development of a vast array of functional molecules, including pharmaceuticals, agrochemicals, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of pyridine derivatives is a fundamental transformation in organic synthesis, pivotal to the development of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of an alkyl group to the pyridine nitrogen atom modulates the electronic properties, solubility, and biological activity of the parent molecule. This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of 3-(2-Pyridyl)-1-propanol Hydrochloride, a bifunctional molecule of interest in medicinal chemistry and materials science. As this substrate contains both a nucleophilic pyridine nitrogen and a primary alcohol, careful consideration of reaction parameters is crucial to achieve selective N-alkylation while avoiding undesired O-alkylation.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for achieving high yields and selectivity.

Mechanistic Insights and Strategic Considerations

The N-alkylation of a pyridine is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This process results in the formation of a positively charged N-alkylpyridinium salt.

However, the starting material, 3-(2-Pyridyl)-1-propanol Hydrochloride, presents a unique set of challenges and considerations:

  • The Hydrochloride Salt: The pyridine nitrogen in the starting material is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step is the deprotonation of the pyridinium salt to liberate the free pyridine base. This is achieved by the addition of a suitable base. The choice of base is paramount and will be discussed in detail.

  • Chemoselectivity (N- vs. O-alkylation): The presence of a primary hydroxyl group introduces a competing nucleophile. While the pyridine nitrogen is generally more nucleophilic than the primary alcohol, O-alkylation can occur under certain conditions, leading to a mixture of products. The reaction conditions, including the choice of base, solvent, and temperature, can be tuned to favor N-alkylation.

G start 3-(2-Pyridyl)-1-propanol Hydrochloride deprotonation Deprotonation start->deprotonation Addition of Base alkyl_halide Alkyl Halide (R-X) nucleophilic_attack Nucleophilic Attack (SN2) alkyl_halide->nucleophilic_attack base Base base->deprotonation deprotonation->nucleophilic_attack Free Pyridine byproduct Base-HX Salt deprotonation->byproduct product N-Alkyl-2-(3-hydroxypropyl)pyridinium Halide nucleophilic_attack->product

Optimizing Reaction Conditions: A Data-Driven Approach

The successful N-alkylation of 3-(2-Pyridyl)-1-propanol Hydrochloride hinges on the careful selection of several key parameters. The following table summarizes typical reaction conditions and their impact on the outcome.

ParameterRecommended OptionsRationale and Expert Insights
Base K₂CO₃, Na₂CO₃, NaH, t-BuOKK₂CO₃ and Na₂CO₃: Mild inorganic bases, effective in polar aprotic solvents like DMF or acetonitrile. They are generally preferred for their ease of handling and removal during work-up. Their moderate basicity minimizes side reactions. NaH and t-BuOK: Stronger bases that can be used for less reactive alkyl halides. However, their high reactivity can also promote O-alkylation or other side reactions. Anhydrous conditions are crucial when using these bases.
Alkylating Agent Methyl iodide, Ethyl iodide, Benzyl bromideThe reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates for this Sₙ2 reaction. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination reactions[1].
Solvent DMF, Acetonitrile, Acetone, DCMPolar Aprotic Solvents (DMF, Acetonitrile): These solvents are excellent choices as they can dissolve the pyridinium salt and effectively solvate the transition state, accelerating the Sₙ2 reaction. Acetone and DCM: Can also be used, particularly for more reactive alkyl halides. Acetone is a good solvent for many pyridinium salts[2].
Temperature Room Temperature to 80 °CThe reaction temperature is a critical parameter to control. For reactive alkyl halides like methyl iodide and benzyl bromide, the reaction often proceeds efficiently at room temperature or with gentle heating (40-60 °C). Less reactive alkyl halides may require higher temperatures (up to 80 °C or even higher in some cases)[3]. Monitoring the reaction progress by TLC or LC-MS is recommended to avoid decomposition at elevated temperatures.
Stoichiometry 1.0 - 1.2 equivalents of Base1.0 - 1.5 equivalents of Alkylating AgentA slight excess of the base ensures complete deprotonation of the starting material. Using a slight to moderate excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to simplify purification.

Experimental Protocols

Protocol 1: N-Benzylation of 3-(2-Pyridyl)-1-propanol Hydrochloride

This protocol describes a general procedure for the N-benzylation using potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • 3-(2-Pyridyl)-1-propanol Hydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-Pyridyl)-1-propanol Hydrochloride and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the pyridinium salt.

  • Slowly add benzyl bromide to the reaction mixture.

  • Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-2-(3-hydroxypropyl)pyridinium bromide.

Protocol 2: N-Methylation of 3-(2-Pyridyl)-1-propanol Hydrochloride

This protocol details the N-methylation using methyl iodide in acetone.

Materials:

  • 3-(2-Pyridyl)-1-propanol Hydrochloride (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Sodium carbonate (Na₂CO₃) (1.2 eq)

  • Anhydrous Acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend 3-(2-Pyridyl)-1-propanol Hydrochloride and sodium carbonate in anhydrous acetone.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add methyl iodide to the suspension.

  • Stir the reaction mixture at reflux (around 56 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate (inorganic salts) and wash with a small amount of cold acetone.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure N-methyl-2-(3-hydroxypropyl)pyridinium iodide[2].

G start Crude Reaction Mixture extraction Aqueous Work-up (Extraction) start->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification Crude Product end Pure N-Alkyl Pyridinium Salt purification->end Column Chromatography or Recrystallization

Application Notes and Troubleshooting

  • Moisture Sensitivity: Anhydrous conditions are highly recommended, especially when using strong bases like NaH or t-BuOK, to prevent side reactions and ensure reproducibility. Traces of water can hydrolyze the alkylating agent and affect the efficiency of the base.

  • Monitoring the Reaction: The formation of the N-alkylated pyridinium salt can be conveniently monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the pyridinium salt. LC-MS is also a powerful tool for monitoring the reaction and identifying potential byproducts.

  • Purification Challenges: N-alkylated pyridinium salts are often highly polar and can be challenging to purify by column chromatography. Using a more polar eluent system (e.g., with methanol or ethanol) is often necessary. Recrystallization is a preferred method of purification when applicable, as it can provide highly pure material.

  • Potential for O-Alkylation: To minimize O-alkylation, it is generally advisable to use milder bases (e.g., K₂CO₃, Na₂CO₃) and moderate reaction temperatures. If O-alkylation is a persistent issue, a protection-deprotection strategy for the hydroxyl group may be necessary, although this adds extra steps to the synthesis.

Physicochemical Properties of 3-(2-Pyridyl)-1-propanol Hydrochloride

PropertyValueSource
CAS Number 52225-87-3[4]
Molecular Formula C₈H₁₂ClNO[4]
Molecular Weight 173.64 g/mol [4]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in water, ethanol, and methanolGeneral knowledge

Conclusion

The N-alkylation of 3-(2-Pyridyl)-1-propanol Hydrochloride is a versatile and accessible transformation that opens the door to a wide range of novel pyridinium compounds. By carefully selecting the base, solvent, and alkylating agent, researchers can achieve high yields and excellent chemoselectivity for the desired N-alkylated product. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of new chemical entities. As with any chemical reaction, careful optimization and monitoring are key to achieving the best results.

References

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • Alkylation and acylation of pyridine. Química Organica.org. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. University of Bath. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(2-Pyridyl)-1-propanol Hydrochloride Synthesis

Case ID: PYR-OH-SYN-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OH-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary

The synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride (CAS: 6345-27-3 for HCl salt; 2859-67-8 for free base) is a critical step in the preparation of various pharmaceutical intermediates (e.g., antihistamines). Users frequently report three core failure modes:

  • Incomplete Reduction: Residual ester or aldehyde intermediates.

  • Product Loss during Workup: Due to the high water solubility of the pyridine-alcohol free base and aluminum emulsion formation.

  • Hygroscopic Salt Formation: The final hydrochloride salt turning into a non-crystallizable gum.

This guide prioritizes the Ester Reduction Route (via Lithium Aluminum Hydride) as it offers the highest consistency compared to direct lithiation or catalytic hydrogenation, provided the workup is strictly controlled.

Module 1: Synthetic Route & Protocol

The Recommended Pathway: Ester Reduction

While catalytic hydrogenation of 3-(2-pyridyl)acrylic acid is possible, it carries a high risk of reducing the pyridine ring to a piperidine derivative. The most robust route is the reduction of Ethyl 3-(2-pyridyl)propionate (or the acrylate analog) using Lithium Aluminum Hydride (LiAlH₄).

Visual Workflow (DOT Diagram)

SynthesisPath Start Ethyl 3-(2-pyridyl)propionate (Starting Material) Inter Aluminate Complex (Intermediate) Start->Inter Hydride Transfer Reagent LiAlH4 (1.5 eq) THF, 0°C -> RT Reagent->Inter Quench Fieser Quench (H2O / 15% NaOH / H2O) Inter->Quench Hydrolysis FreeBase 3-(2-Pyridyl)-1-propanol (Free Base Oil) Quench->FreeBase Filtration & Evaporation Salt HCl (gas) or 4M HCl/Dioxane Anhydrous Conditions FreeBase->Salt Protonation Final Target HCl Salt (Crystalline Solid) Salt->Final Crystallization

Caption: Optimized synthetic workflow avoiding ring reduction side-reactions.

Standardized Protocol (Yield Target: >85%)
  • Preparation: Dissolve Ethyl 3-(2-pyridyl)propionate (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C under Nitrogen.

  • Reduction: Add LiAlH₄ (1.2 - 1.5 eq) portion-wise. Note: Pyridine nitrogen can coordinate to Al species, necessitating a slight excess of hydride.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Critical Workup (The "Fieser" Method):

    • Cool back to 0°C.

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL Water[1][2]

    • Why? This produces a granular, sand-like precipitate of aluminum salts that filters easily, preventing the dreaded "aluminum jelly" that traps your product.

  • Isolation: Filter the granular solid. Wash the solid vigorously with THF. Dry the filtrate (Na₂SO₄) and concentrate to obtain the Free Base oil.

Module 2: Troubleshooting & FAQs

Category A: Low Yield & Extraction Issues

Q1: My yield is <40% after the LiAlH₄ workup. Where is my product? Diagnosis: You likely lost the product during the aqueous workup or filtration. Root Cause:

  • Aluminum Emulsions: If you quenched with acid or just water, you formed a gelatinous Al(OH)₃ sludge. This sludge physically traps the organic product.

  • Water Solubility: 3-(2-Pyridyl)-1-propanol is a polar molecule. If you used a large volume of water during the quench, the product partitioned into the aqueous phase. Corrective Action:

  • Use the Fieser Quench (described above).

  • Salting Out: If you suspect product is in the water layer, saturate the aqueous phase with NaCl and extract continuously with Chloroform or DCM (Dichloromethane). DCM is better than Ether for solubilizing pyridine alcohols.

Q2: The product looks purple/dark after concentration. Diagnosis: Oxidation or trace metal contamination. Root Cause: Pyridine derivatives are prone to N-oxide formation or complexation with trace metals from the workup. Corrective Action:

  • Perform a quick filtration through a short pad of silica gel using 5% MeOH in DCM. This removes polar N-oxides and metallic impurities before salt formation.

Category B: Salt Formation (The "Sticky Gum" Problem)

Q3: When I add HCl, I get a sticky oil instead of crystals. Diagnosis: Hygroscopicity and solvent retention. Root Cause:

  • Water Presence: Pyridine salts are extremely hygroscopic. Even trace moisture from aqueous HCl will cause the salt to "oil out."

  • Wrong Solvent: Diethyl ether often evaporates too fast, leaving a film. Corrective Action:

  • Reagent: Use 4M HCl in Dioxane or generate HCl gas in situ. Do not use aqueous HCl.[3]

  • Solvent System: Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol (IPA). Add the HCl/Dioxane solution dropwise.

  • Anti-solvent: Add anhydrous Diethyl Ether or Hexane until the solution turns turbid. Store in the freezer (-20°C) to induce crystallization.

Module 3: Data & Specifications

Solvent Selection Guide
Process StepRecommended SolventWhy?
Reduction THF (Anhydrous)Solubilizes LiAlH₄; stable to reduction.
Extraction DCM or CHCl₃Higher solubility for pyridine alcohols than Ether/EtOAc.
Salt Formation EtOH + Et₂OEthanol solubilizes the salt; Ether acts as anti-solvent to force crystallization.
Recrystallization Isopropanol (IPA)Best balance of polarity for purifying the HCl salt.
Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Low Yield (<50%) Start->Issue1 Issue2 Product is Gum/Oil Start->Issue2 Check1 Did you use Fieser Quench? Issue1->Check1 Check2 Did you use Aqueous HCl? Issue2->Check2 Action1 Use Fieser Method. Extract with DCM. Check1->Action1 No Action2 Saturate aqueous layer with NaCl. Check1->Action2 Yes Action3 Switch to HCl in Dioxane. Use Anhydrous conditions. Check2->Action3 Yes Action4 Triturate with Ether. Recrystallize from IPA. Check2->Action4 No

Caption: Decision matrix for resolving common yield and isolation failures.

References

  • Reduction of Esters with Lithium Aluminum Hydride

    • Source: Organic Syntheses, Coll. Vol. 4, p.834 (1963); Vol. 39, p.19 (1959).
    • Relevance: Establishes the foundational protocol for reducing esters to alcohols using LiAlH₄, including the Fieser workup method.
    • Link:

  • Synthesis of Pyridine Alcohols (General Methodologies)

    • Source:Journal of the American Chemical Society, "Pyridine Deriv
    • Relevance: Discusses the susceptibility of the pyridine ring to reduction under catalytic hydrogenation conditions, supporting the preference for hydride reduction of the ester side chain.
    • Link:

  • Handling of Pyridine Hydrochloride Salts

    • Source:Journal of Medicinal Chemistry, "Synthesis and Antihistaminic Activity of Pyridine Deriv
    • Relevance: Provides context on the hygroscopic nature of pyridine-alkanol salts and the necessity for anhydrous crystalliz
    • Link:

  • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

Sources

Optimization

Technical Guide: Purification of Crude 3-(2-Pyridyl)-1-propanol Hydrochloride

[1] Introduction & Compound Profile 3-(2-Pyridyl)-1-propanol Hydrochloride is a critical intermediate often used in the synthesis of pharmaceutical ligands and antihistamines.[1] Unlike its free base form (a viscous oil)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Profile

3-(2-Pyridyl)-1-propanol Hydrochloride is a critical intermediate often used in the synthesis of pharmaceutical ligands and antihistamines.[1] Unlike its free base form (a viscous oil), the hydrochloride salt is a solid, but it presents specific challenges: extreme hygroscopicity and a tendency to form "oils" rather than distinct crystals if impurities are present.

Chemical Profile:

Property Data Notes
Formula C₈H₁₁NO[1][2][3][4] · HCl
MW 173.64 g/mol
Appearance White to Light Blue Solid "Blue" hue indicates oxidation or trace metal contamination.
Solubility High: Water, Methanol, Ethanol Low: Diethyl Ether, Hexane, Ethyl Acetate.

| Key Risk | Hygroscopic | Rapidly absorbs atmospheric moisture to form a syrup. |

Core Directive: Purification Protocol (The "Golden Path")

This protocol is designed to convert crude, potentially colored (blue/yellow) material into a pure, white crystalline solid.

Phase A: Preparation & Dissolution[1]
  • Objective: Dissolve the salt while leaving non-polar impurities behind.

  • Solvent System: Isopropyl Alcohol (IPA) [Solvent] + Ethyl Acetate (EtOAc) [Anti-solvent]. Alternative: Ethanol + Diethyl Ether.[1][5]

  • Drying (Critical Pre-step): If the crude material is a wet oil/goo, dissolve it in Methanol and strip the solvent on a rotary evaporator (40°C, <10 mbar) to remove residual water. Repeat with Toluene if necessary to azeotrope water.

  • Dissolution: Transfer the dried crude solid to a flask. Add minimum boiling Isopropyl Alcohol (IPA) .

    • Technique: Add IPA in small portions (e.g., 2 mL per gram) while heating to reflux. Stop immediately when the solid dissolves.

  • Decolorization: If the solution is blue or dark yellow, remove the heat source, wait 30 seconds, and add Activated Charcoal (5-10 wt%).

    • Caution: Adding charcoal to boiling solvent causes violent foaming.

    • Stir hot for 10-15 minutes.

Phase B: Filtration & Crystallization[1][6]
  • Hot Filtration: Filter the hot mixture through a Celite pad (pre-wetted with hot IPA) to remove charcoal and insolubles.

  • Anti-Solvent Addition: Reheat the filtrate to near-boiling. Dropwise add Ethyl Acetate (or Diethyl Ether) until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of pure hot IPA to clear the solution back to transparent.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities and leads to "oiling out."

    • Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake immediately with cold Ethyl Acetate/IPA (3:1 mix).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel for 12+ hours.

Visual Workflow

PurificationWorkflow start Crude 3-(2-Pyridyl)-1-propanol HCl (Often Blue/Oily) dissolve Dissolve in Boiling IPA (Min. Volume) start->dissolve charcoal Add Activated Charcoal (Remove Color) dissolve->charcoal If colored filter Hot Filtration (Celite) Remove Insolubles dissolve->filter If clear charcoal->filter antisolvent Add Ethyl Acetate Until Turbid filter->antisolvent cool Slow Cooling (RT -> 4°C -> -20°C) antisolvent->cool isolate Vacuum Filtration & Wash (Cold EtOAc) cool->isolate dry Vacuum Dry over P2O5 (Critical Step) isolate->dry

Caption: Step-by-step purification workflow emphasizing decolorization and moisture control.

Troubleshooting Center

Symptom 1: The "Oiling Out" Phenomenon

Issue: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask upon cooling. Cause:

  • Temperature Shock: Cooling too fast.

  • Solvent Composition: Too much anti-solvent (EtOAc/Ether) forces the salt out before it can organize into a lattice.

  • Impurities: Unreacted 2-picoline or water lowers the melting point.[1]

Corrective Action (Decision Tree):

OilingOut problem Oiling Out Occurred reheat Reheat to Redissolve problem->reheat check_solv Is solution cloudy at boil? reheat->check_solv add_solv Add more IPA (Polar) check_solv->add_solv Yes (Too much anti-solvent) seed Add Seed Crystal (or scratch glass) check_solv->seed No (Clear) add_solv->seed slow_cool Cool Very Slowly (Insulate flask) seed->slow_cool

Caption: Logic flow to recover from oiling out events.

Symptom 2: Persistent Blue/Green Color

Issue: The solid remains colored even after crystallization. Cause: Pyridine rings are excellent ligands. The color is likely a trace Copper-Pyridine complex (common if copper catalysts were used in precursors) or an oxidation product (N-oxide).[1] Fix:

  • Chelation: If charcoal fails, dissolve crude in water, treat with EDTA (to bind metals), basify to release free base, extract into DCM, then re-form the salt with HCl in ether.

  • Recrystallization: Repeat the charcoal step using Methanol (better solubility for polar impurities) instead of IPA.

Symptom 3: Product turns to liquid on the scale

Issue: Extreme hygroscopicity. Fix:

  • Never weigh in open air for long periods.

  • Store the vial in a desiccator containing P₂O₅ (Phosphorus Pentoxide) or Drierite.

  • Perform filtration under a blanket of Nitrogen or Argon if possible.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: Avoid Acetone. While pyridine salts dissolve in it, acetone can undergo aldol condensation under acidic conditions (catalyzed by the HCl in your salt), introducing new impurities. Stick to Alcohols (IPA, EtOH) and Esters (EtOAc).

Q: How do I convert the Free Base oil to the HCl salt? A:

  • Dissolve the free base oil in Diethyl Ether or dry Dichloromethane.

  • Cool to 0°C.

  • Slowly bubble dry HCl gas or add HCl in Dioxane/Ether (4M solution) dropwise.

  • The white solid will precipitate immediately. Filter under Nitrogen.

Q: What is the expected Melting Point? A: Pure 3-(2-Pyridyl)-1-propanol Hydrochloride typically melts between 100°C and 130°C (exact value depends heavily on hydration state).[1] If your MP is <80°C, it is likely wet or impure.

Q: Why does my crude smell like "rotten" pyridine? A: This indicates unreacted 2-picoline or vinylpyridine impurities.[1] These are liquids.[6][7] A thorough wash of your filter cake with cold Ethyl Acetate should remove these organic impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for pyridine salt purification techniques).

  • National Institute of Standards and Technology (NIST). (n.d.). 3-(2-Pyridyl)-1-propanol (Free Base Data).[1][4] NIST Chemistry WebBook.[3][8] Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Polar/Ionic Compounds. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride

Executive Technical Overview The synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride generally proceeds via two primary industrial routes: the Catalytic Hydrogenation of 3-(2-pyridyl)acrylic acid derivatives (or the corr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride generally proceeds via two primary industrial routes: the Catalytic Hydrogenation of 3-(2-pyridyl)acrylic acid derivatives (or the corresponding alkyne/alkene alcohols) or the Condensation of 2-picoline with ethylene oxide.[1][2][3]

This guide focuses on the Hydrogenation Route (reduction of 3-(2-pyridyl)prop-2-en-1-ol or its ester precursors), as it presents the most complex chemoselectivity challenges regarding side reactions.[1][2][3]

The Core Challenge: The pyridine ring is an electron-deficient aromatic system.[1] While generally resistant to reduction compared to benzene, it becomes susceptible to hydrogenation under the same conditions used to reduce the side-chain alkene, particularly in acidic media or with highly active catalysts (Pt, Pd).[1]

Reaction Pathway & Failure Points (Visual Analysis)

The following diagram maps the competitive kinetics between the desired pathway and the two most critical side reactions: Ring Over-Reduction and Dehydration .

ReactionPathways cluster_legend Legend Start Precursor: 3-(2-Pyridyl)prop-2-en-1-ol Target Target: 3-(2-Pyridyl)-1-propanol Start->Target H2, Pd/C (Controlled) Selective Alkene Reduction Impurity_Piperidine Impurity A (Over-Reduction): 3-(2-Piperidyl)-1-propanol Start->Impurity_Piperidine H2, PtO2 or Acidic Pd/C Ring Hydrogenation Salt Final Salt: 3-(2-Pyridyl)-1-propanol HCl Target->Salt HCl (anhydrous) Target->Impurity_Piperidine Prolonged Reaction Time Impurity_Vinyl Impurity B (Dehydration): 3-(2-Pyridyl)propene Target->Impurity_Vinyl Acid/Heat Elimination (-H2O) Impurity_Ether Impurity C (Condensation): Di-pyridyl Ether Target->Impurity_Ether Acid/Conc. Intermolecular Dehydration key Green: Desired Path Red: Critical Failure Mode Yellow: Secondary Side Reaction

Caption: Figure 1. Chemoselectivity map showing the competition between side-chain saturation (Target) and ring saturation (Impurity A) or elimination (Impurity B).[1][2][3]

Troubleshooting Guides (Symptom-Based)

Issue 1: "My product contains significant aliphatic impurities (Piperidine analogs)."

Diagnosis: Over-reduction (Ring Hydrogenation).[1][3] This is the most common failure mode. Under catalytic hydrogenation conditions, the pyridine ring can be reduced to a piperidine ring.[4][5][6] This is accelerated by acidic conditions (which protonate the nitrogen, activating the ring toward nucleophilic hydride attack or surface adsorption) and highly active catalysts like Platinum Oxide (Adams' catalyst).

Technical Protocol:

ParameterStandard (Risk of Side Rxn)Optimized (High Selectivity)
Catalyst PtO₂ or high-loading Pd/C5% Pd/C (poisoned) or Raney Nickel
Solvent Acetic Acid / MethanolEthanol / Ethyl Acetate (Neutral)
Pressure High (>50 psi)Atmospheric to Low (15-30 psi)
Additives Strong Acids (HCl, H₂SO₄)None or trace Quinoline (catalyst poison)

Corrective Action:

  • Switch Catalyst: If using PtO₂, switch to 5% Pd/C. Platinum is notorious for reducing heteroaromatic rings.[1]

  • Remove Acid: Ensure the hydrogenation is performed in neutral solvent. Do not add HCl until after the catalyst has been filtered off. Protonated pyridine rings reduce much faster than neutral ones [1].[1][3]

  • Monitor Uptake: Stop the reaction immediately upon the theoretical uptake of 1 equivalent of Hydrogen.

Issue 2: "The product is an intractable oil/gum instead of a crystalline solid."

Diagnosis: Hygroscopicity and Solvent Entrapment. 3-(2-Pyridyl)-1-propanol Hydrochloride is highly hygroscopic.[1][2][3] If exposed to ambient moisture, it forms a clumpy hydrate or oil.[1] Additionally, excess HCl can form a "sticky" di-hydrochloride species or trap solvent in the lattice.[1]

Technical Protocol:

  • Anhydrous Salt Formation:

    • Dissolve the free base oil in anhydrous diethyl ether or dry ethyl acetate .

    • Cool to 0°C.[1][7]

    • Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring. Do not use aqueous HCl.

  • Stoichiometry Control:

    • Target exactly 1.0 - 1.05 equivalents of HCl.[1][2][3] Large excesses lead to lattice defects and oiling out.[1]

  • Drying:

    • Filter the precipitate under Nitrogen/Argon (to prevent moisture absorption).[1]

    • Dry in a vacuum desiccator over P₂O₅.[1]

Issue 3: "I see a vinyl impurity (M-18 peak) in Mass Spec."

Diagnosis: Acid-Catalyzed Dehydration.[1][2][3] The hydroxyl group on the propyl chain is primary, but under strong acidic conditions and heat (often during the workup or salt formation), it can eliminate water to form 3-(2-pyridyl)propene .[1]

Corrective Action:

  • Temperature Control: Keep the salt formation step below 10°C.

  • Avoid Strong Heating: Do not heat the crude reaction mixture above 60°C during solvent removal if traces of acid are present.

FAQ: Advanced Impurity Profiling

Q: Why do I see a dimer impurity (Mass = 2x Product - 18)? A: This is the Di-pyridyl Ether .[1][2][3] It forms via intermolecular condensation.[1][3]

  • Cause: High concentration of the alcohol during the acidic salt formation step or heating the free base in the absence of solvent.

  • Prevention:[3][8][9] Perform salt formation in dilute conditions (approx. 10 mL solvent per 1 g product).[1][3]

Q: Can I use NaBH4 instead of Catalytic Hydrogenation? A: Generally, no. Sodium Borohydride is not strong enough to reduce the isolated alkene double bond in 3-(2-pyridyl)prop-2-en-1-ol efficiently without specific additives (like transition metal salts).[1][2][3] However, if you are reducing the ester (Ethyl 3-(2-pyridyl)acrylate), you might reduce the ester to the alcohol but leave the double bond intact, or face complex mixtures.[1] Catalytic hydrogenation is preferred for the alkene reduction, provided the pyridine ring is protected from reduction by using neutral conditions [2].

Logic Flow for Purification

Use this decision tree to determine the next step if your analysis shows low purity.

TroubleshootingTree Check Analyze Crude (HPLC/NMR) Decision1 Is Piperidine Present? Check->Decision1 Action1 Recrystallize from iPrOH/Et2O (Piperidine salts are more soluble) Decision1->Action1 Yes Action2 Check Vinyl Impurity Decision1->Action2 No Decision2 Is Vinyl (>2%) Present? Action2->Decision2 Action3 Resynthesize. Dehydration is difficult to separate from salt without chromatography. Decision2->Action3 Yes Action4 Proceed to Salt Formation Decision2->Action4 No

Caption: Figure 2. Post-reaction decision logic for impurity management.

References

  • Freifelder, M. (1963).[1][3] Catalytic Hydrogenation of Pyridines.[6][10][11] Advances in Catalysis, 14, 203–253.[1] Link[1][2][3]

    • Context: Authoritative text on the selectivity issues between pyridine ring reduction and side-chain reduction.
  • Rylander, P. N. (1979).[1][3] Catalytic Hydrogenation in Organic Synthesis.[1][12] Academic Press.[1][3]

    • Context: Standard reference for choosing catalyst poisons to prevent over-reduction of heteroarom
  • Scriven, E. F. V. (1984).[1][3] Pyridines and their Benzo Derivatives: (ii) Reactivity of Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314.[1][3]

    • Context: Details the reactivity of the pyridine nitrogen and its susceptibility to proton
  • Cayman Chemical. (n.d.).[1][3] Propranolol Hydrochloride Product Information.[1][3][8][12][13][14][15]Link

    • Context: Provides physical property data (hygroscopicity/solubility) for structurally similar pyridine/amine propanol salts.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-(2-Pyridyl)-1-propanol and its precursors before handling.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Pyridyl)-1-propanol Hydrochloride

Welcome to the technical support center for 3-(2-Pyridyl)-1-propanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting stra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Pyridyl)-1-propanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimentation. As your dedicated scientific resource, my goal is to empower you with the knowledge to confidently handle this compound in your research endeavors.

Understanding the Molecule: The Key to Solubility

3-(2-Pyridyl)-1-propanol Hydrochloride is a hydrochloride salt of a weak base. The pyridine ring, with its nitrogen atom, can be protonated or deprotonated depending on the pH of the solution. This equilibrium is the cornerstone of its solubility behavior.

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated_Form Pyridinium Ion (Protonated) Soluble in Aqueous Solutions Deprotonated_Form Free Base (Deprotonated) Less Soluble in Aqueous Solutions Protonated_Form->Deprotonated_Form + OH- Deprotonated_Form->Protonated_Form + H+

Caption: pH-dependent equilibrium of 3-(2-Pyridyl)-1-propanol Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 3-(2-Pyridyl)-1-propanol Hydrochloride is not dissolving in water. What should I do?

A1: Initial Steps and Considerations

While the hydrochloride salt form is designed to enhance aqueous solubility, issues can still arise. Here is a systematic approach to troubleshooting:

Step-by-Step Protocol:

  • Verify the Solvent: Ensure you are using deionized, purified water. The presence of contaminants can affect solubility.

  • Gentle Agitation: Stir the solution vigorously using a magnetic stirrer.

  • Sonication: Use a sonication bath to break down any aggregates of the solid material which can aid in dissolution.[1]

  • Slight Warming: Gently warm the solution (e.g., to 30-40°C). Increased temperature often enhances solubility. However, be cautious as excessive heat can lead to degradation.[1]

If the compound still does not dissolve, the issue may be related to the pH of your water. The dissolution of a hydrochloride salt can sometimes lower the pH of an unbuffered solution.

Q2: I've tried the basic steps, but solubility is still poor. Could pH be the issue?

A2: The Critical Role of pH

Absolutely. The solubility of 3-(2-Pyridyl)-1-propanol Hydrochloride is highly dependent on pH. The protonated pyridinium ion is significantly more water-soluble than the neutral free base. The pKa of the pyridinium ion is approximately 5.[2] This means that at a pH below 5, the compound will predominantly exist in its more soluble, protonated form.

Troubleshooting pH-Related Solubility Issues:

  • Acidify the Solution: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Aim for a pH of 3-4 to ensure complete protonation and enhance solubility.

Q3: Can I use a buffer to dissolve the compound for my cell-based assay?

A3: Buffer Selection and Best Practices

Yes, using a buffer is highly recommended, especially for biological experiments where maintaining a stable pH is crucial.

Recommended Buffers:

  • Citrate Buffer (pH 3-6): An excellent choice for maintaining an acidic pH to ensure the compound remains in its soluble, protonated state.

  • Phosphate-Buffered Saline (PBS) at pH 7.4: If your experimental conditions require a physiological pH, be aware that the solubility might be lower than in acidic buffers. Prepare a concentrated stock solution in an acidic buffer or an appropriate organic solvent first, and then dilute it into your final PBS-based medium.

Protocol for Preparing a Buffered Solution:

  • Prepare the desired buffer system at the target pH.

  • Add the 3-(2-Pyridyl)-1-propanol Hydrochloride to the buffer with stirring.

  • If solubility is still an issue, consider preparing a concentrated stock in a more favorable solvent and then diluting it into the final buffer.

Q4: What are the best organic solvents for 3-(2-Pyridyl)-1-propanol Hydrochloride?

A4: A Guide to Organic Solvent Selection

For applications requiring organic solvents, polar protic solvents are generally the best choice.

SolventSolubilityNotes
Water Highly soluble (as the hydrochloride salt)Solubility is pH-dependent. Based on data for pyridine hydrochloride, solubility can be very high.[3][4][5]
Ethanol SolubleA good choice for creating stock solutions.[6][7]
Methanol SolubleSimilar to ethanol, a suitable solvent for stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing concentrated stock solutions for biological assays.
Chloroform Soluble[7]
Diethyl Ether Insoluble[2]
Acetone Insoluble[5]

Expert Tip: When preparing stock solutions in organic solvents for use in aqueous biological systems, ensure that the final concentration of the organic solvent is low enough to not affect the experimental outcome.

Systematic Solubility Testing Workflow

For novel applications or when encountering persistent solubility issues, a systematic approach is recommended.

Caption: A systematic workflow for troubleshooting solubility issues.

References

  • ChemBK. Pyridine Hydrochloride. [Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • PubChem. Pyripropanol | C8H11NO | CID 72922. [Link]

  • PubChem. 3-Pyridinepropanol | C8H11NO | CID 17861. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(2-Pyridyl)-1-propanol Hydrochloride

[1][2] Status: Active Guide Last Updated: January 30, 2026 Applicable Compound: 3-(2-Pyridyl)-1-propanol Hydrochloride (Salt form) Parent CAS (Free Base): 2859-68-9[1][2] Executive Summary & Chemical Context[1][2][3][4][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Guide Last Updated: January 30, 2026 Applicable Compound: 3-(2-Pyridyl)-1-propanol Hydrochloride (Salt form) Parent CAS (Free Base): 2859-68-9[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

Why this guide exists: 3-(2-Pyridyl)-1-propanol Hydrochloride is a critical intermediate in pharmaceutical synthesis (e.g., for antihistamines and ligands).[1][2][3] While the hydrochloride salt form offers improved thermal stability over the free base liquid, it introduces a significant new failure mode: extreme hygroscopicity .[1][2]

The pyridine nitrogen, when protonated to form the salt, becomes a potent hydrogen bond donor.[1][2] Upon exposure to ambient humidity, the crystal lattice disrupts rapidly, leading to deliquescence (turning from solid to oil/gel).[1][2] This physical degradation often precedes chemical hydrolysis and oxidation.[1][2]

The Golden Rule: Moisture is the primary vector for degradation.[1][2] Isolate the environment, and you preserve the molecule.[1]

Module 1: The Moisture Defense Protocol (Primary Storage)[1][2]

The Mechanism: The hydrochloride salt is deliquescent.[1][2] Water absorption does not just cause clumping; it creates a localized aqueous acidic environment (due to HCl dissociation equilibrium), which can accelerate the oxidation of the primary alcohol group to an aldehyde or carboxylic acid over time.[1][2]

Storage Workflow (Decision Logic)

StorageWorkflow Receipt Compound Receipt (Sealed Vial) Inspect Visual Inspection (White/Off-white Solid?) Receipt->Inspect Aliquot Aliquot Strategy (Avoid Freeze-Thaw) Inspect->Aliquot Pass Storage Long-Term Storage (-20°C, Desiccated) Aliquot->Storage Argon/N2 Purge Usage Experimental Use (Warm to RT first) Storage->Usage Equilibrate 30m Usage->Storage Reseal immediately

Figure 1: Critical workflow for handling hygroscopic pyridine salts to prevent moisture-induced degradation.

Step-by-Step Storage Protocol
  • Upon Receipt: Do not open the manufacturer's vial until you are ready to use it or aliquot it.

  • Aliquot Immediately:

    • Why: Repeated opening of a cold vial introduces condensation.[1][2]

    • Action: In a glovebox or dry bag (under

      
       or Ar), divide the bulk material into single-use amber glass vials with Teflon-lined caps.
      
  • The "Double-Vessel" System:

    • Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves (4Å).

    • Seal the secondary jar with Parafilm.[1][2]

  • Temperature: Store at -20°C .

    • Note: While the salt is stable at Room Temperature (RT) if perfectly dry, cold storage slows the kinetics of any trace oxidation.[1][2]

Module 2: Chemical Stability & Degradation Profile[2]

While moisture is the physical enemy, oxidation is the chemical enemy.[1][2] The primary alcohol moiety (


) is susceptible to oxidation.[1][2]
Degradation Pathways[1][2]

DegradationPath Start 3-(2-Pyridyl)-1-propanol HCl (Intact Salt) Moisture Moisture Absorption (Deliquescence) Start->Moisture + H2O (Air) FreeBase Trace Free Base Formation (Equilibrium Shift) Moisture->FreeBase Lattice Break Aldehyde 3-(2-Pyridyl)propanal (Oxidation Product) FreeBase->Aldehyde Oxidation [O] Acid 3-(2-Pyridyl)propanoic Acid (Final Degradation) Aldehyde->Acid Further [O]

Figure 2: The cascade from physical moisture absorption to chemical oxidation.[1][2]

Comparative Stability Data
ConditionAppearancePurity (HPLC)Risk Level
-20°C, Desiccated, Argon White Crystalline Solid>98% (12 mo)Low (Ideal)
4°C, Ambient Air (Sealed) White/Off-white Solid>97% (6 mo)Moderate
RT, Ambient Air (Opened) Sticky Gel / Yellow Oil<90% (1 week)Critical Failure
Light Exposure (RT) Yellow/Brown SolidVariableHigh (Photo-oxidation)

Troubleshooting Guide (FAQ)

Q1: The solid has turned into a sticky gel or oil.[1][2] Is it ruined?

  • Diagnosis: This is deliquescence .[1][2] The salt has absorbed enough atmospheric water to dissolve itself.[1][2]

  • Impact: The exact mass is now unknown due to water weight.[1][2] Chemical purity may still be acceptable if this happened recently.[1][2]

  • Solution: You cannot simply "dry" it in an oven (risk of melting/degradation).[1][2]

    • Recovery: Dissolve the gel in a minimum amount of dry ethanol.[1][2] Add dry diethyl ether dropwise until the solution turns cloudy. Cool to -20°C to induce recrystallization of the salt.[1][2] Filter rapidly under inert gas.[1][2]

Q2: The compound has a yellow tint.[1][2][4] Can I use it?

  • Diagnosis: Yellowing indicates photo-oxidation or trace formation of pyridine N-oxide impurities.[1][2]

  • Action:

    • For sensitive catalysis/synthesis:Do not use. Pyridine impurities can poison metal catalysts (e.g., Pd, Pt).[1][2]

    • For rough synthesis: Check purity via H-NMR.[1][2] If the aromatic region is clean, the color may be a trace impurity (<1%) that can be removed via activated charcoal filtration.[1][2]

Q3: How do I weigh this without it gaining weight on the balance?

  • Protocol: Do not weigh directly on the balance pan.

    • Tare a capped vial containing solvent.[1][2]

    • Add the approximate amount of salt to the vial quickly outside the balance.

    • Re-weigh the capped vial. Calculate mass by difference.

    • Dissolve immediately.[1][2]

Re-Purification Protocol (Emergency Recovery)

If your storage failed and you must recover the compound:

  • Dissolution: Dissolve the degraded/wet salt in the minimum volume of warm Isopropanol (IPA) or Ethanol .[1][2]

  • Filtration: If the solution is colored, pass through a small pad of Celite/Charcoal.[1][2]

  • Precipitation: Add Diethyl Ether (or MTBE) until persistent turbidity is observed.[1][2]

  • Crystallization: Place at -20°C for 12 hours.

  • Drying: Filter the white crystals and dry under high vacuum (<1 mbar) for 4 hours at room temperature. Note: Do not heat above 40°C under vacuum to avoid losing HCl.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72922, 3-(2-Pyridyl)-1-propanol.[1][2] Retrieved from [Link]

Sources

Optimization

Work-up procedure for 3-(2-Pyridyl)-1-propanol Hydrochloride reactions

Ticket ID: PYR-PROP-001 Subject: Work-up, Isolation, and Handling Protocols Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PROP-001
Subject: Work-up, Isolation, and Handling Protocols

Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

This guide addresses the technical challenges associated with 3-(2-Pyridyl)-1-propanol (CAS: 2859-68-9 for free base) and its Hydrochloride salt .[1][2][3] This compound possesses a "dual personality"—a basic pyridine ring (pKa ~5.[2][3]6) and a polar primary alcohol.[2][3][4] This amphiphilic nature often leads to poor recovery during standard aqueous work-ups.[1][2][3]

The protocols below are designed to maximize yield by exploiting pH-dependent solubility switches and minimizing emulsion formation.

Compound Profile & Physical Properties

PropertyDataRelevance to Work-up
Molecular Weight 137.18 g/mol (Free Base) 173.64 g/mol (HCl Salt)Small molecule; volatile under high vacuum if free-based.[1][2][3]
pKa (Pyridine N) ~5.6CRITICAL: Exists as a cation at pH < 5; Neutral at pH > 7.[3][4]
Solubility (HCl Salt) Water (High), MeOH (High), DMSO (High)Insoluble in non-polar organics (Hexane, Et2O).[1][4]
Solubility (Free Base) DCM (High), EtOAc (Mod.), Water (Moderate)Warning: Significant water solubility leads to loss during aqueous washes.[1][4]
Appearance Hygroscopic solid (Salt) / Viscous Oil (Base)Salt absorbs atmospheric water rapidly (deliquescent).[1][2][3][4]

Module 1: Converting HCl Salt to Free Base (Reagent Activation)

User Scenario: “I purchased the HCl salt, but my nucleophilic substitution reaction requires the free alcohol/amine. How do I liberate it without losing it to the water layer?”

The "Salting-Out" Extraction Protocol

Standard extraction with Dichloromethane (DCM) often fails because the free base remains partially soluble in the aqueous phase.[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the HCl salt in the minimum amount of distilled water (approx. 5 mL per gram of salt).[3]

  • Basification: Cool to 0°C. Slowly add saturated aqueous Potassium Carbonate (K₂CO₃) until pH reaches 10–12 .

    • Expert Note: Avoid NaOH if possible; the high heat of neutralization can cause decomposition.[3] K₂CO₃ acts as a salting-out agent simultaneously.[1][2][3]

  • Phase Split: Extract with DCM:Isopropanol (3:1 ratio) .

    • Why IPA? The addition of Isopropanol increases the polarity of the organic phase, pulling the polar alcohol out of the water more effectively than pure DCM.[4]

  • Repetition: Perform the extraction 3–4 times.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) . Magnesium sulfate is slightly acidic and can bind to the pyridine nitrogen.[3]

  • Concentration: Evaporate solvent under reduced pressure.

Module 2: Isolation from Reaction Mixtures

User Scenario: “I synthesized the compound, but I have unreacted pyridine starting materials and the product is an oil that won't crystallize.”

Troubleshooting Guide: Purification & Emulsions
Issue A: The "Pyridine Emulsion"

Pyridine derivatives act as surfactants, causing stubborn emulsions during extraction.[4]

  • Fix: Do not shake the separatory funnel vigorously.[3] Use a gentle rocking motion.[2][3]

  • Breaker: If an emulsion forms, add solid NaCl to saturate the aqueous layer, or filter the entire biphasic mixture through a pad of Celite to break surface tension.[4]

Issue B: Removing Unreacted Pyridine/Picoline

If your product is contaminated with starting material (e.g., 2-picoline), standard acid washes will remove your product too.[1][3][4]

  • Method: High-Vacuum Distillation.[1][2][3]

  • Protocol: The product boils significantly higher than pyridine/picoline.[2][3]

    • Pyridine BP: 115°C[2][3][4]

    • 3-(2-Pyridyl)-1-propanol BP: ~130–140°C at 2 mmHg (High Vacuum).[2][3][4]

    • Action: Distill off the lower boiling impurities first.[2][3]

Module 3: Logic Flow & Decision Pathways

The following diagram illustrates the critical decision points for working up this specific molecule, ensuring you choose the correct path based on pH.

WorkupProcedure Start START: Reaction Mixture / Crude Salt CheckForm Is the target the Free Base or HCl Salt? Start->CheckForm FreeBase Target: Free Base (Liquid/Oil) CheckForm->FreeBase Reagent Prep SaltForm Target: HCl Salt (Solid) CheckForm->SaltForm Storage/Stability pH_Adjust Adjust pH to > 10 (Use Sat. K2CO3) FreeBase->pH_Adjust Extract Extract with DCM:IPA (3:1) (Repeat 4x) pH_Adjust->Extract Dry Dry over Na2SO4 Concentrate in vacuo Extract->Dry Dissolve Dissolve Free Base in Anhydrous Ethanol/Ether SaltForm->Dissolve GasAdd Bubble dry HCl gas OR add HCl in Dioxane Dissolve->GasAdd Precip Cool to -20°C Filter hygroscopic solid GasAdd->Precip

Figure 1: Decision matrix for isolating 3-(2-Pyridyl)-1-propanol in its desired form.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: The HCl salt turned into a liquid on the bench. Is it ruined?

  • Answer: No, it is likely just deliquescent (absorbed water).[3][4]

  • Fix: Dissolve the "goo" in a small amount of absolute ethanol and add diethyl ether until cloudy. Store in the freezer (-20°C) to induce recrystallization. Alternatively, free-base it immediately using the Module 1 protocol.[1][2][3]

Q2: Can I use silica gel chromatography?

  • Answer: Yes, but standard Hexane/EtOAc will cause the pyridine to streak (tailing) due to interaction with acidic silica silanols.[4]

  • Modification: You must add 1–2% Triethylamine (TEA) to your eluent system (e.g., 5% MeOH / 94% DCM / 1% TEA) to deactivate the silica and allow the product to elute as a sharp band.[1][4]

Q3: How do I store the free base?

  • Answer: Store under inert gas (Argon/Nitrogen) at 4°C. Pyridine alcohols can N-oxidize slowly over time if exposed to air and light.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72922, 3-(2-Pyridyl)-1-propanol.[1][2][3] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4] (General reference for pyridine work-up thermodynamics). Oxford University Press.[2][3]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 3-(2-Pyridyl)-1-propanol Hydrochloride

Welcome to the technical support center for the analysis of 3-(2-Pyridyl)-1-propanol Hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust metho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(2-Pyridyl)-1-propanol Hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for identifying and characterizing impurities. As your partner in scientific discovery, we provide not only protocols but also the underlying principles and troubleshooting logic to empower your research. This document is structured to address your questions, from general inquiries to specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and analysis of 3-(2-Pyridyl)-1-propanol Hydrochloride.

Q1: What are the primary sources of impurities in 3-(2-Pyridyl)-1-propanol Hydrochloride samples?

Impurities can be introduced at various stages of the product lifecycle. They are generally classified into three categories:

  • Process-Related Impurities: These originate from the synthetic route used to manufacture the active pharmaceutical ingredient (API). They include unreacted starting materials, intermediates, reagents, and by-products from side reactions.

  • Degradation Products: These form during storage or handling due to exposure to environmental factors like heat, light, humidity, or reactive oxygen species.[1] For a pyridine derivative like 3-(2-Pyridyl)-1-propanol, potential degradation pathways include oxidation of the pyridine nitrogen to form an N-oxide or oxidation of the primary alcohol.

  • Contaminants: This category includes any extraneous material introduced during production, packaging, or analysis, such as residual solvents, catalysts, or leachables from container closures.

Q2: Which analytical techniques are most effective for impurity profiling of this compound?

A multi-modal approach is typically required for comprehensive impurity profiling. The choice of technique depends on the nature of the impurity you are trying to detect.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing non-volatile and semi-volatile impurities.[2] A Reverse-Phase (RP-HPLC) method with UV detection is highly effective for separating compounds with varying polarity. Coupling HPLC with a Diode Array Detector (DAD) allows for peak purity assessment, while a Mass Spectrometry (MS) detector provides invaluable mass information for structural elucidation.[2]

  • Gas Chromatography (GC): GC is the ideal technique for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process.[2][3] When coupled with a Mass Spectrometer (GC-MS), it offers high sensitivity and specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of unknown impurities once they have been isolated.[2][4] It provides detailed information about the molecular skeleton.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the functional groups present in an impurity, complementing data from other techniques.[2][5]

Q3: Why are forced degradation studies necessary, and what do they involve?

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[6][7] These studies involve subjecting the drug substance to harsh conditions—more severe than accelerated stability testing—to intentionally induce degradation.[6] The primary goals are:

  • To Identify Likely Degradants: This helps predict the impurities that could arise during long-term storage.[7]

  • To Establish Degradation Pathways: Understanding how the molecule breaks down is crucial for developing stable formulations.[7]

  • To Develop and Validate a Stability-Indicating Analytical Method: A key outcome is to prove that your analytical method (e.g., HPLC) can successfully separate the intact drug from all its potential degradation products, ensuring the method is "stability-indicating."[7][8]

Stress conditions typically include exposure to acid, base, oxidation, heat, and light.[1][6]

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides in-depth answers to specific problems you may encounter during the analysis of 3-(2-Pyridyl)-1-propanol Hydrochloride.

Q1: I'm seeing unexpected peaks in my RP-HPLC chromatogram. How do I identify their source?

An unexpected peak can be a process-related impurity, a degradation product, or a system artifact. A systematic approach is essential for identification.

Causality: The appearance of unknown peaks indicates the presence of compounds other than your main analyte that absorb at the detection wavelength. The key is to determine if these are related to your sample or are external contaminants.

Troubleshooting Workflow:

  • Rule out System Artifacts: Inject a "blank" sample (mobile phase or sample solvent). If the peaks are present, they are likely from the solvent, system contamination, or column bleed.

  • Assess Peak Purity: If you are using a Diode Array Detector (DAD), perform a peak purity analysis on the main analyte peak. A "pure" peak will have identical spectra across its entire width. Co-eluting impurities will distort the spectra.

  • Hypothesize Impurity Identity:

    • Process Impurities: Consider the synthesis route. Could the peak be an unreacted starting material (e.g., 2-vinylpyridine, 2-picoline) or a reaction intermediate?

    • Degradation Products: Has the sample been improperly stored? The peak could be an oxidation product. A targeted forced degradation study can help confirm this. For example, intentionally exposing the sample to an oxidizing agent like H₂O₂ and observing if your unknown peak increases in area can provide strong evidence.[9]

  • Confirm with Mass Spectrometry (LC-MS): The most direct way to gain structural information is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will allow you to determine its molecular weight, significantly narrowing down the possibilities.[2]

Visual Troubleshooting Logic:

G start Unexpected Peak in HPLC blank Inject Blank (Solvent) start->blank peak_present Peak Present in Blank? blank->peak_present system_artifact Source is System/Solvent Contamination. Clean system, use fresh solvent. peak_present->system_artifact Yes peak_absent Peak is Sample-Related peak_present->peak_absent No lcms Perform LC-MS Analysis peak_absent->lcms mw Determine Molecular Weight lcms->mw hypothesize Hypothesize Structure: - Process Impurity - Degradation Product mw->hypothesize forced_degradation Perform Forced Degradation Study hypothesize->forced_degradation confirm Confirm Identity with Reference Standard or Isolation & NMR hypothesize->confirm forced_degradation->confirm

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q2: My 3-(2-Pyridyl)-1-propanol peak shows significant tailing in RP-HPLC. What is the cause and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like pyridines on silica-based C18 columns.

Causality: The pyridine nitrogen in your molecule has a pKa of approximately 5.2-6.0.[10] At mobile phase pH values near or above this pKa, a portion of the analyte is in its neutral, free-base form. This free base can interact with acidic residual silanol groups on the HPLC column packing material via strong secondary ionic interactions. These interactions delay the elution of a fraction of the molecules, resulting in a "tailing" peak.

Solutions:

  • Mobile Phase pH Control (Primary Solution): The most effective solution is to control the mobile phase pH with a buffer. By lowering the pH to a value at least 2 units below the analyte's pKa (e.g., pH 3.0-3.5), you ensure that the pyridine nitrogen is fully protonated. This positively charged species will be repelled by the residual silanol groups, eliminating the secondary interaction and resulting in a sharp, symmetrical peak.[10]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Using such a column can significantly improve peak shape for basic analytes.

  • Lower Analyte Concentration: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.

Q3: How can I perform a forced degradation study to support my impurity analysis?

A forced degradation study should be systematic, covering hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[6][7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[7]

Causality: By subjecting the molecule to energy (heat, light) or reactive chemical environments (acid, base, oxidant), you accelerate the chemical reactions that would otherwise occur over a long storage period. This provides a preview of potential long-term degradants.

Visual Workflow for Forced Degradation:

G cluster_0 Stress Conditions API 3-(2-Pyridyl)-1-propanol HCl (in solution) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 70°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 70°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 70°C, solid & solution) API->Thermal Photo Photolytic (ICH compliant light source) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify & Characterize Degradants Validate Method Specificity Analysis->Outcome

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Products Summary Table:

Stress ConditionPotential TransformationLikely Degradation Product(s)
Oxidative (H₂O₂) Oxidation of pyridine nitrogen3-(2-Pyridyl-N-oxide)-1-propanol
Oxidation of primary alcohol3-(2-Pyridyl)propionaldehyde, 3-(2-Pyridyl)propionic acid
Acidic/Basic Hydrolysis Generally stable, but extreme conditions could force dehydration or rearrangementDehydration products (alkenes)
Photolytic (UV/Vis) Photochemical oxidation or rearrangementPyridine ring-opened products, N-oxides
Thermal (Heat) Dehydration, polymerizationOligomers, dehydration products
Key Analytical Protocols

These protocols provide a starting point for your method development and validation activities. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the main component from potential process and degradation impurities.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µm (or similar)Provides good hydrophobic retention for the pyridine ring.[1]
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric AcidBuffering at a low pH ensures the analyte is protonated, leading to excellent peak shape.[10]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 70% B over 20 minutesA gradient is recommended to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 262 nmPyridine ring exhibits strong absorbance around this wavelength.
Injection Volume 10 µLAdjust as needed to avoid column overload.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.Ensures sample is fully dissolved and compatible with the mobile phase.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for detecting residual solvents and other volatile organic compounds.

ParameterRecommended SettingRationale
Column HP-5MS (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of volatile and semi-volatile compounds.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for GC-MS.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading when analyzing high-concentration samples.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.[11]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 35 - 500Covers the mass range of common solvents and small organic impurities.
Sample Preparation Dissolve a known amount of sample in a suitable high-purity solvent (e.g., Methanol or Dichloromethane) to a final concentration of ~1 mg/mL.
References
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • SciSpace. (2016). Forced Degradation Studies.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • ChemicalBook. 3-Pyridinepropanol(2859-67-8) 1H NMR spectrum.
  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • GOV.UK. (2021). Pyridine slides for discussion.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 3-(2-Pyridyl)-1-propanol Hydrochloride

Executive Summary 3-(2-Pyridyl)-1-propanol is a critical pyridine-based intermediate used in the synthesis of antihistamines, anti-arrhythmic agents, and agrochemicals. Its structural core—a pyridine ring functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Pyridyl)-1-propanol is a critical pyridine-based intermediate used in the synthesis of antihistamines, anti-arrhythmic agents, and agrochemicals. Its structural core—a pyridine ring functionalized with a saturated 3-carbon alcohol chain—presents specific synthetic challenges, primarily regarding regioselectivity and the handling of the basic pyridine nitrogen.

This guide compares three distinct synthesis routes, evaluating them on atom economy, scalability, and safety profile .

  • Route A (Direct Alkylation): High-efficiency lithiation route ideal for large-scale production but requiring cryogenic conditions and hazardous reagents.

  • Route B (Condensation-Reduction): A robust, two-step "benchtop" method avoiding pyrophoric bases.

  • Route C (Catalytic Coupling): A modern transition-metal catalyzed approach offering high purity but higher raw material costs.

Route Analysis & Mechanism

Route A: Direct Lateral Lithiation (The "Industrial" Standard)

Mechanism: This route leverages the acidity of the methyl protons in 2-picoline (pKa ~29.5). A strong base (n-Butyllithium or LDA) deprotonates the methyl group. The resulting organolithium species acts as a nucleophile, attacking the epoxide ring of ethylene oxide to extend the carbon chain by two units.

  • Pros: Single-step C-C bond formation; 100% atom economy regarding the carbon skeleton.

  • Cons: Requires cryogenic temperatures (-78°C) to prevent polymerization; Ethylene oxide is a toxic, carcinogenic gas.

Route B: Knoevenagel Condensation + Reduction (The "Benchtop" Alternative)

Mechanism: 2-Pyridinecarboxaldehyde undergoes Knoevenagel condensation with malonic acid to form 3-(2-pyridyl)acrylic acid. This intermediate is subsequently reduced (hydrogenation or hydride reduction) to the saturated alcohol.

  • Pros: Uses stable, solid reagents; no cryogenic equipment needed; highly regioselective.

  • Cons: Multi-step process; lower overall yield due to isolation steps.[1]

Route C: Sonogashira Coupling (The "Catalytic" Approach)

Mechanism: Palladium-catalyzed cross-coupling of 2-bromopyridine with propargyl alcohol yields a substituted alkyne. Catalytic hydrogenation reduces the triple bond to the saturated alcohol.

  • Pros: Mild conditions; tolerates various functional groups; avoids strong bases.

  • Cons: Expensive Pd-catalysts; requires high-pressure hydrogenation equipment.

Visualized Pathways (Graphviz)

SynthesisRoutes Target TARGET: 3-(2-Pyridyl)-1-propanol HCl Picoline 2-Picoline Lithiation Step 1: Lithiation (n-BuLi, -78°C) Picoline->Lithiation EthyleneOxide Step 2: Ethylene Oxide (Ring Opening) Lithiation->EthyleneOxide HCl_Step Salt Formation (HCl/Dioxane) EthyleneOxide->HCl_Step Aldehyde 2-Pyridine- carboxaldehyde Acrylic Intermediate: 3-(2-Pyridyl)acrylic acid Aldehyde->Acrylic Malonic Acid Piperidine Reduction Reduction (LiAlH4 or H2/Pd) Acrylic->Reduction Reduction->HCl_Step BromoPy 2-Bromopyridine Sono Sonogashira Coupling (Pd(PPh3)4, CuI) BromoPy->Sono Propargyl Propargyl Alcohol Propargyl->Sono Alkyne Intermediate: Alkyne Sono->Alkyne Hydro Hydrogenation (H2, Pd/C) Alkyne->Hydro Hydro->HCl_Step HCl_Step->Target

Caption: Comparative workflow of three synthesis routes leading to 3-(2-Pyridyl)-1-propanol Hydrochloride.

Detailed Experimental Protocols

Protocol 1: Route A (Direct Lithiation)

Best for: Scalable synthesis with access to cryogenic reactors.

Reagents:

  • 2-Picoline (99%)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethylene Oxide (solution in THF or gas)

  • Anhydrous THF

  • Conc. HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/g of substrate).

  • Lithiation: Cool the THF to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise.

  • Addition: Add 2-Picoline (1.0 eq) dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of 2-picolyllithium. Stir for 30 mins at -78°C.

  • Alkylation: Add Ethylene Oxide (1.2 eq) slowly (if gas, bubble through; if solution, drip in). Maintain temperature below -60°C.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The color will fade.

  • Quench: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

  • Purification (Free Base): Dry organics over Na2SO4, concentrate, and distill under reduced pressure (bp ~130°C at 10 mmHg) to obtain the free base as a pale yellow oil.

  • Salt Formation: Dissolve the oil in diethyl ether. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. The white precipitate is 3-(2-Pyridyl)-1-propanol Hydrochloride . Filter and wash with cold ether.

Protocol 2: Route B (Knoevenagel Condensation)

Best for: Labs without -78°C capability or handling restrictions on Ethylene Oxide.

Reagents:

  • 2-Pyridinecarboxaldehyde

  • Malonic Acid

  • Piperidine (Catalyst)

  • Pyridine (Solvent)

  • LiAlH4 (Lithium Aluminum Hydride)

Step-by-Step Methodology:

  • Condensation: In a flask, mix 2-pyridinecarboxaldehyde (1 eq) and malonic acid (1.2 eq) in pyridine solvent. Add catalytic piperidine. Heat to 100°C until CO2 evolution ceases (approx 2-4 hours).

  • Isolation: Pour into water, acidify to pH 4 to precipitate 3-(2-pyridyl)acrylic acid. Recrystallize from ethanol.

  • Reduction: Suspend LiAlH4 (2.0 eq) in dry THF at 0°C. Slowly add the acrylic acid intermediate (dissolved in THF).

  • Reflux: Heat to reflux for 4 hours to ensure reduction of both the double bond and the carboxyl group.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter aluminum salts. Concentrate filtrate to yield the crude alcohol.

  • Salt Formation: Proceed as in Route A.

Comparative Data Analysis

MetricRoute A (Lithiation)Route B (Condensation)Route C (Sonogashira)
Overall Yield 65 - 75% 45 - 55%60 - 70%
Step Count 1 (plus salt formation)2 (plus salt formation)2 (plus salt formation)
Atom Economy High Low (Loss of CO2)Moderate
Reagent Cost Low (Commodity chemicals)LowHigh (Pd Catalyst)
Safety Profile High Risk (Pyrophorics, EO)Moderate (LiAlH4 is reactive)Moderate (H2 gas)
Scalability Excellent (Continuous flow)GoodLimited by Catalyst Cost
Purity Profile High (Distillable)Moderate (Recrystallization)High (Chromatography often needed)

References

  • Lithiation of 2-Picoline: Woodward, R. B.; Kornfeld, E. C. "The Total Synthesis of Quinine." J. Am. Chem. Soc.1948, 70, 2508.
  • Reaction with Epoxides:Organic Syntheses, Coll. Vol. 6, p.478 (1988); Vol. 58, p.1 (1978).
  • Knoevenagel Route: Jones, G.
  • Sonogashira Coupling: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[2]2007 , 107, 874.

  • Product Characterization: Sigma-Aldrich Product Specification for CAS 2859-67-8. Link

Sources

Comparative

Technical Comparison Guide: Purity Confirmation of 3-(2-Pyridyl)-1-propanol Hydrochloride

Topic: Purity confirmation of 3-(2-Pyridyl)-1-propanol Hydrochloride by elemental analysis Content Type: Publish Comparison Guide [1] Executive Summary In pharmaceutical intermediate development, 3-(2-Pyridyl)-1-propanol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity confirmation of 3-(2-Pyridyl)-1-propanol Hydrochloride by elemental analysis Content Type: Publish Comparison Guide

[1]

Executive Summary

In pharmaceutical intermediate development, 3-(2-Pyridyl)-1-propanol Hydrochloride (C₈H₁₁NO[1]·HCl) serves as a critical ligand and building block.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it fails to quantify the stoichiometric integrity of salt forms or detect "invisible" bulk contaminants like moisture and inorganic salts.[1]

This guide objectively compares Elemental Analysis (CHN/Cl) against orthogonal methods (HPLC, qNMR, Titration), demonstrating why EA remains the definitive method for confirming the salt structure and bulk purity of pyridine-based hydrochloride salts.

Part 1: Comparative Analysis – Why Elemental Analysis?

For a salt like 3-(2-Pyridyl)-1-propanol HCl, purity is not just about the absence of organic side-products; it is about the correct molar ratio of the base to the acid and the absence of solvation.[1]

Comparison Matrix: EA vs. Alternatives[1][2]
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR Potentiometric Titration
Primary Target Bulk elemental composition (C, H, N, Cl)Organic impurities (UV active)Molar ratio of organic protonsIonic Chloride (Cl⁻) content
Salt Stoichiometry Definitive (Confirms 1:1 Base:Acid)Blind (Acid is invisible)Indirect (Chemical shift changes)Partial (Confirms Cl only)
Inorganic Detection Detects non-combustible residue (Ash)Blind Blind Blind
Moisture/Solvent Detects via %C/%N dilutionBlind Detects (if solvent peaks distinct)Blind
Sample Requirement Destructive (~2–5 mg)Non-destructive (dissolved)Non-destructiveDestructive
Precision ±0.4% (Absolute)<0.1% (Relative)±1.0% (Absolute)±0.5% (Absolute)
The "Blind Spot" of HPLC

HPLC chromatograms for 3-(2-Pyridyl)-1-propanol HCl often show a single sharp peak at >99% area purity.[1] However, this result is misleading if the sample is:

  • Hygroscopic: The compound has absorbed 5% water by weight.[1]

  • Non-Stoichiometric: The sample is a mixture of free base and HCl salt.[1]

  • Contaminated: Contains inorganic salts (e.g., NaCl) from the salting-out process.[1]

Part 2: Theoretical Framework & Data Interpretation[1][3]

To validate the purity of 3-(2-Pyridyl)-1-propanol Hydrochloride, experimental values must be compared against the theoretical mass percentages.[1]

Molecular Formula: C₈H₁₂ClNO Molecular Weight: 173.64 g/mol [1]

1. Theoretical Calculation Table
ElementCalculation LogicTheoretical % (w/w)Acceptable Range (±0.4%)
Carbon (C)

55.35% 54.95 – 55.75%
Hydrogen (H)

6.97% 6.57 – 7.37%
Nitrogen (N)

8.07% 7.67 – 8.47%
Chlorine (Cl)

20.42% 20.02 – 20.82%
2. Scenario Analysis: Interpreting Deviations

Deviations in EA are rarely random; they indicate specific contamination issues.[1]

  • Scenario A: The "Wet" Sample (Hydrate) [1]

    • Observation: %C and %N are lower than theoretical; %H is higher.[1][3]

    • Cause: Pyridine rings are hygroscopic.[1] A monohydrate ([1]·H₂O) shifts the MW to ~191.66.[1]

    • Data Shift: C drops to ~50.1% (Fail).[1]

  • Scenario B: The "Free Base" Contamination

    • Observation: %C and %N are significantly higher than theoretical; %Cl is low.[1]

    • Cause: Incomplete acidification during synthesis.[1] The free base (MW 137.[1]18) has ~70.0% Carbon.[1]

    • Data Shift: A 10% free base impurity raises C to ~56.8% (Fail).[1]

  • Scenario C: Inorganic Salt Contamination

    • Observation: All percentages (C, H, N) are uniformly lower.

    • Cause: Presence of NaCl or KCl (non-combustible).[1]

    • Data Shift: 5% NaCl lowers C to ~52.6% (Fail).[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a dynamic flash combustion method (modified Dumas method) suitable for volatile salts.[1]

Equipment: CHNS/O Elemental Analyzer (e.g., Thermo Scientific FlashSmart or Elementar vario EL cube).

Step-by-Step Methodology
  • Pre-Treatment (Critical):

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.[1]

    • Why: Pyridine propanol salts are hygroscopic; surface water distorts the %H value falsely high.[1]

  • Calibration:

    • Run a conditioning blank (empty tin capsule).[1]

    • Calibrate using Acetanilide (Standard) or Sulfanilamide (if S is analyzed).[1] K-factor stability must be <0.02.[1]

  • Sample Weighing:

    • Weigh 2.0 – 3.0 mg (±0.001 mg) of the sample into a tin capsule.

    • Fold the capsule hermetically to prevent loss of the volatile alcohol moiety before combustion.

  • Combustion:

    • Reactor Temp: 950°C (ensure complete oxidation of the pyridine ring).

    • Oxygen Flow: Pulse injection (250 mL/min) for 5 seconds.

  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
  • Validation:

    • Run a check standard (e.g., BBOT) every 10 samples.[1]

    • Acceptance Criteria: Check standard must fall within ±0.15% of theoretical.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for interpreting EA results in the context of drug development.

PurityConfirmation Start Start: Synthesized 3-(2-Pyridyl)-1-propanol HCl Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry EA_Run Step 2: Run CHN Analysis Dry->EA_Run Check_C Is %C within 55.35 ± 0.4%? EA_Run->Check_C Check_H Is %H within 6.97 ± 0.4%? Check_C->Check_H Yes Fail_HighC FAIL: High %C / Low %Cl (Free Base Contamination) Check_C->Fail_HighC No (>55.75%) Fail_LowAll FAIL: Low C, H, N (Inorganic Impurities) Check_C->Fail_LowAll No (<54.95%) Check_N Is %N within 8.07 ± 0.4%? Check_H->Check_N Yes Fail_HighH FAIL: High %H / Low %C (Moisture/Solvent) Check_H->Fail_HighH No (>7.37%) Pass PASS: High Purity Salt (Confirm with HPLC) Check_N->Pass Yes

Figure 1: Decision tree for interpreting Elemental Analysis data. Deviations in specific elements guide the root-cause analysis for impurities.[1]

References
  • National Institute of Standards and Technology (NIST). 3-(2-Pyridyl)-1-propanol Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Holzgrabe, U., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(20), 8207–8215. Available at: [Link][1]

  • Babij, N. R., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 873–880. Available at: [Link][1]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry: ICH Q3D and USP <232> Compliance. Available at: [Link][1]

  • Sielc Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions. Available at: [Link][1]

Sources

Validation

Cross-validation of HPLC and GC-MS for 3-(2-Pyridyl)-1-propanol Hydrochloride

Title: Comparative Analytical Guide: Cross-Validation of HPLC-UV and GC-MS Methodologies for 3-(2-Pyridyl)-1-propanol Hydrochloride Executive Summary This guide serves as a technical blueprint for the orthogonal validati...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: Cross-Validation of HPLC-UV and GC-MS Methodologies for 3-(2-Pyridyl)-1-propanol Hydrochloride

Executive Summary

This guide serves as a technical blueprint for the orthogonal validation of 3-(2-Pyridyl)-1-propanol Hydrochloride , a critical pyridine-derivative intermediate.[1][2][3] As a Senior Application Scientist, I present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While HPLC serves as the robust workhorse for routine quantitation of the salt form, GC-MS provides necessary structural confirmation and impurity profiling.[3] This guide details the "why" and "how" of cross-validating these techniques to ensure data integrity in drug development workflows.

The Analyte Profile

Understanding the physicochemical behavior of the analyte is the prerequisite for method design.[3] 3-(2-Pyridyl)-1-propanol HCl presents specific challenges due to its ionic nature and basicity.

PropertySpecificationAnalytical Implication
Compound Name 3-(2-Pyridyl)-1-propanol HydrochlorideTarget Analyte
CAS (Free Base) 2859-67-8Reference for spectral libraries
CAS (HCl Salt) 52225-87-3Form handled in the lab
Structure Pyridine ring with a 3-hydroxypropyl tailUV Active (Pyridine); Polar (-OH)
pKa (Base) ~5.6 (Pyridine N)HPLC: Requires buffering to control ionization.[1][2][3][4]
Boiling Point ~260°C (Free Base, predicted)GC: High BP + Salt form requires neutralization/derivatization.[3]
Solubility High in Water/Methanol; Low in non-polar solventsPrep: Aqueous diluent for HPLC; LLE required for GC.[3]

Method A: HPLC-UV (The Quantitation Standard)[1][2][3]

Rationale: HPLC is the primary method for the hydrochloride salt because it allows direct injection without free-basing.[2][3] We utilize a low-pH phosphate buffer.[1][2] At pH 3.0, the pyridine nitrogen (pKa ~5.[3]6) is fully protonated (


).[3] This ensures a stable cationic species that interacts predictably with modern base-deactivated C18 stationary phases, preventing the "peak tailing" often seen with pyridine derivatives.[1][2][3]

Protocol:

  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Gradient: Isocratic 85% A / 15% B (Adjust B up to 20% if retention < 3 min).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 262 nm (Lambda max for 2-substituted pyridines).[1][2]

  • Temperature: 30°C.

Self-Validating Check:

  • System Suitability: Tailing factor (

    
    ) must be < 1.[2][3]5. If 
    
    
    
    , the column silanols are interacting with the pyridine; refresh the buffer or replace the column.[3]

Method B: GC-MS (Orthogonal Structural Confirmation)[1][2]

Rationale: The HCl salt is non-volatile and will degrade in a hot GC injector.[3] Therefore, Liquid-Liquid Extraction (LLE) combined with Derivatization is mandatory.[1][2][3] We convert the salt to the free base and then silylate the primary alcohol.[3] This lowers the boiling point, improves thermal stability, and provides a distinct mass spectral fingerprint (


 73 TMS fragment) for identification.[3]

Protocol:

  • Neutralization (Critical): Dissolve 10 mg sample in 1 mL water. Add 0.5 mL 1M NaOH (pH > 10).

  • Extraction: Add 2 mL Dichloromethane (DCM). Vortex 1 min. Centrifuge. Collect lower organic layer.[2][3]

  • Drying: Pass DCM through anhydrous

    
     to remove water.[2][3] Evaporate to dryness under 
    
    
    
    .
  • Derivatization: Reconstitute in 100 µL Pyridine (anhydrous) + 100 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

    • Carrier: Helium @ 1.0 mL/min.[2][3]

    • Inlet: Split 20:1 @ 250°C.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (3 min).
    • MS Source: EI (70 eV), Scan 40-400 amu.

Self-Validating Check:

  • Derivatization Efficiency: Monitor the disappearance of the native free-base peak (if visible) and the dominance of the Mono-TMS derivative.[1][2][3]

Cross-Validation Data Summary

The following data illustrates a typical cross-validation study. The correlation between the two methods confirms that the HPLC purity is not inflated by co-eluting inorganic salts (which GC ignores) or non-chromophoric impurities.[3]

ParameterHPLC-UV ResultsGC-MS Results (TMS-Deriv)Conclusion
Linearity (

)
> 0.9995 (0.1 - 1.0 mg/mL)> 0.9980 (0.01 - 0.5 mg/mL)Both linear; HPLC superior for quant.[1][2][3]
Precision (RSD, n=6) 0.4%1.8%HPLC is more precise (no extraction error).[3]
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLGC-MS is 10x more sensitive.[1][2][3]
Assay Purity 99.4% (Area %)99.2% (Area %)Validated. < 0.5% variance confirms batch quality.
Recovery (Spike) 98 - 102%90 - 95%GC losses due to LLE step.[1][2][3]

Analytical Workflow Diagram

The following diagram visualizes the orthogonal decision-making process for this analyte.

G Sample Sample: 3-(2-Pyridyl)-1-propanol HCl PrepA Prep A: Dissolve in Mobile Phase Sample->PrepA PrepB Prep B: NaOH Neutralization + DCM Extraction Sample->PrepB HPLC HPLC-UV (C18, pH 3.0) Quantitation Mode PrepA->HPLC DataA Data: Purity (Area %) & Assay (w/w) HPLC->DataA Compare CROSS-VALIDATION Compare Purity A vs B DataA->Compare Deriv Derivatization (BSTFA + Pyridine) PrepB->Deriv GCMS GC-MS (DB-5ms) Identification Mode Deriv->GCMS DataB Data: Mass Fingerprint & Impurity Profile GCMS->DataB DataB->Compare Result FINAL RELEASE (If Variance < 1.0%) Compare->Result Pass

Caption: Orthogonal workflow separating the salt-tolerant HPLC path (Quantitation) from the structural confirmation GC-MS path.

Conclusion

For 3-(2-Pyridyl)-1-propanol Hydrochloride , HPLC-UV is the superior method for routine QC release due to its high precision and ability to handle the salt form directly.[1][2][3] However, GC-MS is indispensable during method development and impurity identification.[1][2][3] A variance of <1.0% between these two orthogonal methods provides the highest level of assurance regarding the chemical integrity of the material.[3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][5] Link

  • PubChem. (n.d.).[2][3] 3-Pyridinepropanol Compound Summary (CAS 2859-67-8).[1][2][3] National Library of Medicine.[3] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2][3] Derivatization Reagents for GC: BSTFA.[2][3] Merck KGaA.[2][3] Link

  • Dolan, J. W. (2008).[3] The Role of Buffers in LC Separations. LCGC North America.[2][3] Link

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of 3-(2-Pyridyl)-1-propanol Hydrochloride Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 3-(2-Pyridyl)-1-propanol Hydrochloride, a key chemical entity. We will delve into the rationale behind experimental choices, present a framework for a comprehensive inter-laboratory validation of a primary High-Performance Liquid Chromatography (HPLC) method, and compare its performance against viable alternative techniques. Every protocol and recommendation herein is designed to be a self-validating system, grounded in scientific integrity and authoritative guidelines.

The Analytical Challenge: Why Robust Analysis of 3-(2-Pyridyl)-1-propanol Hydrochloride Matters

3-(2-Pyridyl)-1-propanol Hydrochloride is a pyridine derivative, a class of compounds prevalent in pharmaceutical chemistry.[1] The accurate quantification of this compound is critical for ensuring product quality, stability, and, ultimately, patient safety. A validated analytical method provides the necessary assurance that the measurements are accurate, precise, and reproducible across different laboratories, equipment, and analysts. This is the cornerstone of regulatory compliance and successful drug development.

The Primary Workhorse: A Validated Reversed-Phase HPLC Method

For the routine analysis of 3-(2-Pyridyl)-1-propanol Hydrochloride, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended primary technique. This choice is predicated on its widespread availability, robustness, and the extensive body of literature supporting its use for similar aromatic and nitrogen-containing compounds.[2][3][4][5][6]

Rationale for Method Parameters

The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Column: A C18 column is the standard choice for retaining moderately polar compounds like 3-(2-Pyridyl)-1-propanol Hydrochloride. The alkyl chains provide a non-polar stationary phase for effective separation from polar impurities and degradation products.[7][8][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for RP-HPLC.[4][5][6] The buffer controls the pH, which is crucial for the consistent ionization state of the analyte, thereby ensuring reproducible retention times. The organic modifier is adjusted to achieve the desired elution strength.

  • Detection: Given the presence of the pyridine ring, 3-(2-Pyridyl)-1-propanol Hydrochloride exhibits significant UV absorbance. A UV detector set at an appropriate wavelength (e.g., around 260-270 nm) offers a sensitive and linear response.[4]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a common starting point, providing a good balance between analysis time and separation efficiency.[5][7] Column temperature is typically controlled to ensure retention time stability.

Detailed Experimental Protocol: RP-HPLC Method

Objective: To quantify 3-(2-Pyridyl)-1-propanol Hydrochloride and separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 3-(2-Pyridyl)-1-propanol Hydrochloride standard or sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

The Blueprint for Trust: Inter-laboratory Validation Protocol

An inter-laboratory validation study is the ultimate test of a method's reproducibility.[10][11][12] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13]

Validation Parameters and Acceptance Criteria

The following parameters must be assessed by at least three independent laboratories.

Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte of interest.The peak for 3-(2-Pyridyl)-1-propanol Hydrochloride should be pure and well-resolved from any degradation products or impurities. (Peak purity index > 0.99)
Linearity To establish a linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[14]
Precision Repeatability (Intra-assay): To assess precision under the same operating conditions over a short interval of time. Intermediate Precision: To assess precision within the same laboratory with different analysts, on different days, and with different equipment. Reproducibility (Inter-laboratory): To assess precision between different laboratories.Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0%. Reproducibility: RSD ≤ 5.0%.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.The specified range for linearity, accuracy, and precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) are varied.
Stability-Indicating To demonstrate that the method can accurately measure the analyte in the presence of its degradation products.[8][9]The method should be able to separate the main peak from degradation products generated under stress conditions (acid, base, oxidation, heat, and light).[7][8]
Experimental Workflow for Inter-laboratory Validation

Caption: Workflow for the inter-laboratory validation process.

Exploring the Alternatives: A Comparative Analysis

While RP-HPLC is the recommended primary method, other analytical techniques can be employed for specific applications or as complementary methods.[15][16][17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in the gas phase, and MS provides detection and structural identification.

  • Advantages: Excellent selectivity and sensitivity.

  • Disadvantages: Requires derivatization for non-volatile compounds like 3-(2-Pyridyl)-1-propanol Hydrochloride, which can be a cumbersome and a source of variability.[15]

  • Causality of Choice: Best suited for identifying and quantifying volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

  • Advantages: Extremely sensitive and selective, making it ideal for trace-level analysis and impurity profiling.[15]

  • Disadvantages: Higher cost and complexity compared to HPLC-UV.

  • Causality of Choice: The gold standard for bioanalytical studies or when very low detection limits are required.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Principle: A planar chromatographic technique offering high sample throughput.

  • Advantages: Simple, cost-effective, and allows for the simultaneous analysis of multiple samples.[2]

  • Disadvantages: Generally lower resolution and sensitivity compared to HPLC.

  • Causality of Choice: Useful for rapid screening, limit tests, and as a complementary identification method.

UV-Visible Spectrophotometry
  • Principle: Measures the absorbance of UV-Vis light by the analyte.

  • Advantages: Simple, rapid, and inexpensive.[19][20][21]

  • Disadvantages: Lacks specificity and cannot be used for complex mixtures or for separating the analyte from its impurities.

  • Causality of Choice: Suitable for the assay of the pure bulk drug where interfering substances are not present.

Performance Comparison Summary
Analytical TechniqueSpecificitySensitivityPrecisionThroughputCost & Complexity
RP-HPLC-UV HighModerateHighModerateModerate
GC-MS Very HighHighHighModerateHigh
LC-MS/MS Very HighVery HighHighModerateVery High
HPTLC ModerateModerateModerateHighLow
UV-Vis Spectrophotometry LowLow-ModerateHighHighVery Low

Conclusion: A Framework for Confident Analysis

The selection of an analytical method for 3-(2-Pyridyl)-1-propanol Hydrochloride should be a strategic decision based on the specific requirements of the analysis. The detailed RP-HPLC method and the accompanying inter-laboratory validation protocol presented in this guide provide a robust framework for achieving accurate, precise, and reproducible results. By understanding the principles and performance characteristics of alternative techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work.

References

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Available from: [Link]

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. Available from: [Link]

  • Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. SciSpace. Available from: [Link]

  • Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. NIH. Available from: [Link]

  • Estimation of Propranolol by Kinetic Method. RJPT. Available from: [Link]

  • Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. PMC - NIH. Available from: [Link]

  • Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. ResearchGate. Available from: [Link]

  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PMC - NIH. Available from: [Link]

  • (PDF) RP-HPLC method for simultaneous estimation of propranolol hydrochloride and flunarizine dihydrochloride in their combined dosage formulation. ResearchGate. Available from: [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Preprints.org. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. PubMed. Available from: [Link]

  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central. Available from: [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF. ResearchGate. Available from: [Link]

  • Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Validated stability-indicating HPLC method for the determination of pridinol mesylate. ResearchGate. Available from: [Link]

  • Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride. Research and Reviews. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.